Tebanicline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAGSRKQIGEBH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173555 | |
| Record name | Tebanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198283-73-7 | |
| Record name | Tebanicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198283-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebanicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198283737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-([(2R)-azetidin- 2-yl] methoxy)- 2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBANICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX8NKV538 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tebanicline (ABT-594): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (ABT-594) is a potent synthetic nicotinic acetylcholine receptor (nAChR) agonist that emerged from research aimed at developing a safer analgesic alternative to the highly toxic natural product, epibatidine. As a partial agonist with selectivity for the α4β2 and α3β4 nAChR subtypes, this compound demonstrated significant analgesic properties in both preclinical and clinical studies.[1][2] However, its development was ultimately halted during Phase II trials due to an unfavorable side-effect profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in drug development and scientific research.
Discovery and Rationale
The discovery of this compound was driven by the need for potent, non-opioid analgesics. The natural alkaloid epibatidine, isolated from the skin of the poison dart frog Epipedobates tricolor, exhibited analgesic potency approximately 200 times that of morphine. However, its therapeutic potential was severely limited by extreme toxicity. This prompted the development of synthetic analogs with a more favorable therapeutic window.
Abbott Laboratories developed this compound as a less toxic analog of epibatidine. The core strategy was to retain the pharmacophore responsible for potent nAChR agonism while modifying the chemical structure to reduce toxicity. This led to the synthesis of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, the compound that would be known as this compound or ABT-594.
Synthesis of this compound (ABT-594)
The synthesis of this compound can be achieved through several related pathways. A common and efficient asymmetric synthesis is outlined below, starting from D-aspartic acid.
Experimental Protocol:
Step 1: Synthesis of Azetidinone (II)
D-aspartic acid dibenzyl ester is cyclized using trimethylsilyl chloride (TMS-Cl), triethylamine (TEA), and tert-butylmagnesium chloride in dichloromethane to yield the corresponding azetidinone.
Step 2: Reduction to Azetidinemethanol (III)
The azetidinone (II) is then reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce the azetidinemethanol (III).
Step 3: Protection of the Amine (IV)
The secondary amine of the azetidine ring in (III) is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in THF, affording the carbamate (IV).
Step 4: Mesylation of the Alcohol (V)
The primary alcohol of (IV) is converted to a mesylate (V) by treatment with methanesulfonyl chloride (Ms-Cl) and triethylamine (TEA) in THF.
Step 5: Condensation with 2-chloro-5-hydroxypyridine (VI)
The mesylate (V) is condensed with 2-chloro-5-hydroxypyridine (VI) in the presence of potassium hydroxide (KOH) in hot dimethylformamide (DMF) to yield the N-protected adduct (VII).
Step 6: Deprotection to Yield this compound (ABT-594)
The final step involves the removal of the Boc protecting group from (VII) using p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) to give this compound.
An alternative to mesylation in Step 4 is a Mitsunobu coupling of the alcohol (IV) with 2-chloro-5-hydroxypyridine (VI) using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in THF to directly form the N-protected adduct (VII).
The key intermediate, 2-chloro-5-hydroxypyridine (VI), can be synthesized via several routes, including the reaction of 5-amino-2-chloropyridine with sodium nitrite in an acidic medium.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound (ABT-594).
Pharmacological Data
This compound exhibits high affinity and selectivity for neuronal nAChRs, particularly the α4β2 subtype. The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Binding Affinity (Ki) of this compound at nAChR Subtypes
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| α4β2 | Rat Brain | [3H]-cytisine | 0.037 - 0.04 | |
| α4β2 | Human (HEK cells) | [3H]-cytisine | 0.055 | |
| α1β1γδ (neuromuscular) | Torpedo californica | [125I]α-bungarotoxin | 10,000 | |
| α7 | Rat Brain | [125I]α-bungarotoxin | 12,800 |
Table 2: Efficacy (EC50) of this compound at nAChR Subtypes
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| α4β2 | [86Rb+] efflux in K177 cells | 140 |
Mechanism of Action and Signaling Pathways
This compound functions as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily targeting the α4β2 and α3β4 subtypes. nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to membrane depolarization and subsequent downstream signaling events.
The activation of nAChRs by an agonist like this compound can trigger several intracellular signaling cascades. A generalized schematic of nAChR-mediated signaling is presented below.
Nicotinic Acetylcholine Receptor Signaling Pathway:
Caption: Generalized nAChR signaling pathway.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on this compound and its analogs have revealed key structural features essential for its potent analgesic activity.
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N-unsubstituted Azetidine Moiety: The presence of a free secondary amine on the azetidine ring is crucial for high-affinity binding and analgesic potency.
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2-Chloro Substituent on the Pyridine Ring: The chlorine atom at the 2-position of the pyridine ring is a significant contributor to the compound's potent activity.
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Stereochemistry: The (R)-enantiomer (this compound) is the more active form compared to the (S)-enantiomer.
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Azetidine Ring Substitutions: The addition of methyl groups to the 3-position of the azetidine ring leads to a substantial decrease in both binding affinity and analgesic activity.
Preclinical and Clinical Development
In preclinical animal models, this compound demonstrated potent antinociceptive effects in various pain models, including those for acute thermal, persistent chemical, and neuropathic pain. It was shown to be orally effective.
This compound advanced to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain. While it showed efficacy in reducing pain, the trials were terminated due to a high incidence of dose-dependent gastrointestinal side effects, such as nausea and vomiting, as well as other adverse effects like dizziness and abnormal dreams. The narrow therapeutic window, where the doses required for analgesia were close to those causing significant side effects, ultimately led to the discontinuation of its development.
Conclusion
This compound (ABT-594) represents a significant milestone in the pursuit of non-opioid analgesics targeting the nicotinic acetylcholine receptor system. Its discovery and development provided valuable insights into the structure-activity relationships of nAChR agonists and highlighted the potential of this target for pain management. Although this compound itself did not reach the market due to its side-effect profile, the knowledge gained from its research continues to inform the design of next-generation nAChR modulators with improved therapeutic indices. This technical guide has summarized the key aspects of this compound's discovery, synthesis, and pharmacology to serve as a comprehensive resource for the scientific and drug development communities.
References
Tebanicline: A Technical Guide to its Mechanism of Action as a Nicotinic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories as a less toxic analog of the natural compound epibatidine, this compound demonstrated significant analgesic effects in both preclinical and clinical settings, particularly for neuropathic pain.[1][2] Despite its promising efficacy, development was halted during Phase II trials due to an unacceptable incidence of gastrointestinal side effects.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with nAChR subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its effects primarily by binding to and activating neuronal nAChRs, which are ligand-gated ion channels. It functions as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine or epibatidine. This partial agonism is a key feature, as it can provide a therapeutic window by limiting the maximum receptor activation and potentially reducing side effects and desensitization compared to full agonists.
The primary targets for this compound are the α4β2 and α3β4 nAChR subtypes.[1] While it shows high affinity for both, some evidence suggests its analgesic properties are mediated through the α4β2 subtype, while its dose-limiting side effects, such as nausea and vomiting, are associated with the activation of the ganglionic α3β4 subtype.[3]
The analgesic effect of this compound is believed to be centrally mediated. Activation of α4β2 nAChRs in the brainstem can engage descending inhibitory pain pathways. This involves the release of key neurotransmitters like norepinephrine and serotonin in the spinal cord, which in turn dampen the transmission of pain signals. Additionally, this compound's action may involve the modulation of GABAergic transmission and a partial interaction with the endogenous opioid system, as its effects can be partially inhibited by the opioid antagonist naloxone.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound at various nAChR subtypes.
Table 1: this compound Binding Affinity (Ki) at Nicotinic Receptor Subtypes
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human α4β2 | --INVALID-LINK---Cytisine | Transfected K177 Cells | 0.055 | |
| Rat α4β2 | --INVALID-LINK---Cytisine | Rat Brain Membranes | 0.037 | |
| Human α7 | [¹²⁵I]α-Bungarotoxin | Transfected SH-EP1 Cells | >10,000 | |
| Rat α-Btx-sensitive | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | 11,300 | |
| Neuromuscular (α1β1δγ) | [¹²⁵I]α-Bungarotoxin | Torpedo Membranes | 10,700 |
Table 2: this compound Functional Activity (EC₅₀ and Intrinsic Activity) at Nicotinic Receptor Subtypes
| Receptor Subtype / Cell Line | Functional Assay | EC₅₀ (nM) | Intrinsic Activity (% of Full Agonist) | Reference |
| Human α4β2 (K177 Cells) | ⁸⁶Rb⁺ Efflux | 140 | 130% (vs. Nicotine) | |
| Human α3β4-like (IMR-32 Cells) | ⁸⁶Rb⁺ Efflux | 340 | 126% (vs. Nicotine) | |
| Rodent Sensory Neuron-like (F11 Cells) | ⁸⁶Rb⁺ Efflux | 1,220 | 71% (vs. Nicotine) | |
| Human α7 (Xenopus Oocytes) | Ion Current Measurement | 56,000 | 83% (vs. Nicotine) |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical flows associated with this compound's mechanism of action and experimental characterization.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound's mechanism of action. These are generalized from standard methodologies for nAChR research, as specific, proprietary protocols from the original studies are not fully detailed in public literature.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at the α4β2 nAChR subtype using --INVALID-LINK---Cytisine.
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Receptor Preparation (Rat Brain Membranes):
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Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.
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Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Polytron homogenizer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
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Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
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Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final protein concentration of approximately 0.5-1.0 mg/mL, determined by a Bradford or BCA protein assay. Aliquot and store at -80°C.
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Binding Assay Protocol:
-
Set up the assay in a 96-well plate in a final volume of 250 µL.
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Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of --INVALID-LINK---Cytisine (final concentration ~0.15 nM).
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Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of a competing ligand (e.g., 10 µM (-)-Nicotine), and 50 µL of --INVALID-LINK---Cytisine.
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Competition Binding: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M), and 50 µL of --INVALID-LINK---Cytisine.
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Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
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Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
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Wash the filters three to four times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
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Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---Cytisine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure this compound-induced currents in a cell line stably expressing human α4β2 nAChRs (e.g., K177 cells) using the whole-cell voltage-clamp technique.
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Cell Preparation:
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Culture K177 cells on glass coverslips in appropriate media (e.g., MEM with 10% FBS and selection antibiotics).
-
On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and continuously perfuse with external solution at a rate of 1.5-2 mL/min.
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Solutions:
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Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 0.4 CaCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to ~280 mOsm.
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External (Bath) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose. Bubble with 95% O₂/5% CO₂. Adjust pH to 7.4 and osmolarity to ~310 mOsm.
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-
Recording Protocol:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
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Under visual guidance, approach a target cell with the recording pipette while applying slight positive pressure.
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Upon contact with the cell membrane (indicated by an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.
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Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
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Clamp the cell's membrane potential at a holding potential of -70 mV.
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Apply this compound at various concentrations to the cell using a rapid perfusion system. Record the inward current elicited by the agonist application.
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Wash the cell with the external solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of this compound.
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Normalize the responses to the maximal response of a full agonist (e.g., acetylcholine or nicotine).
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Plot the normalized current amplitude against the log concentration of this compound and fit the data to a sigmoid dose-response curve to determine the EC₅₀ and the maximum efficacy (intrinsic activity).
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In Vivo Microdialysis in Freely Moving Rats
This protocol describes the measurement of acetylcholine (ACh) release in a specific brain region (e.g., prefrontal cortex) of a rat following systemic administration of this compound.
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Surgical Procedure (Stereotaxic Implantation):
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Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane and place it in a stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.
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Drill a small burr hole above the target brain region (e.g., prefrontal cortex) based on coordinates from a rat brain atlas (e.g., Paxinos and Watson).
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Slowly lower a microdialysis guide cannula to a position just above the target region and secure it to the skull with dental acrylic and anchor screws.
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Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days.
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Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl that allows free movement.
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Remove the dummy cannula and insert a microdialysis probe (e.g., 2-4 mm active membrane length) into the guide.
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Perfuse the probe with artificial cerebrospinal fluid (aCSF, composition similar to the electrophysiology external solution) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.
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Allow the system to equilibrate for at least 60-90 minutes.
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Collect baseline dialysate samples every 20 minutes into vials containing a small amount of acid to prevent degradation of ACh.
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Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for at least 2-3 hours post-injection.
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At the end of the experiment, euthanize the animal and perfuse with formalin to verify probe placement via histological sectioning.
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Sample Analysis and Data Interpretation:
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Analyze the concentration of ACh in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
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Calculate the mean ACh concentration from the baseline samples.
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Express the post-injection ACh levels as a percentage of the mean baseline level for each time point.
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Plot the percent change in ACh release over time to determine the effect of this compound on neurotransmitter release in the target brain region.
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Conclusion
This compound is a potent α4β2/α3β4 nicotinic partial agonist with a well-characterized mechanism of action. Its analgesic properties are primarily driven by the activation of central α4β2 nAChRs, leading to the engagement of descending pain modulation pathways. However, its clinical utility has been hampered by dose-limiting side effects, likely mediated by the activation of α3β4 nAChRs in autonomic ganglia. The comprehensive in vitro and in vivo characterization of this compound has provided invaluable insights into the therapeutic potential and challenges of targeting the nicotinic cholinergic system for pain management. The detailed methodologies and quantitative data presented in this guide serve as a critical resource for researchers and drug developers continuing to explore this complex and promising target class.
References
Tebanicline: A Safer Analogue of Epibatidine for Nicotinic Acetylcholine Receptor-Targeted Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epibatidine, a natural alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, is a potent analgesic with a mechanism of action mediated through nicotinic acetylcholine receptors (nAChRs).[1][2] Its therapeutic potential, however, is severely limited by a narrow therapeutic window and extreme toxicity.[1][3] This has driven the development of synthetic analogues with improved safety profiles. Among these, tebanicline (also known as ABT-594) has emerged as a significant compound, demonstrating potent analgesic effects with substantially lower toxicity than its parent compound.[4] This technical guide provides a comprehensive overview of this compound as a less toxic analogue of epibatidine, focusing on its mechanism of action, comparative pharmacology, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Epibatidine is a powerful non-opioid analgesic, with potency reportedly 200 times that of morphine. Its analgesic effects are not blocked by opioid antagonists, indicating a distinct mechanism of action primarily through the activation of nAChRs. However, the clinical utility of epibatidine is precluded by its severe adverse effects, including hypertension, respiratory paralysis, and seizures, which occur at doses close to the analgesic dose.
This compound was developed by Abbott Laboratories as a synthetic analogue of epibatidine with the goal of separating the potent analgesic properties from the severe toxicity. It is a partial agonist at neuronal nAChRs, showing a degree of selectivity for the α4β2 subtype. While this compound progressed to Phase II clinical trials for neuropathic pain, its development was ultimately halted due to an unacceptable incidence of gastrointestinal side effects. Despite this, the study of this compound provides valuable insights into the structure-activity relationships of nicotinic agonists and serves as a crucial case study in the development of safer, receptor-subtype-selective therapeutics.
Mechanism of Action: Nicotinic Acetylcholine Receptors
Both epibatidine and this compound exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various combinations of α and β subunits. The subunit composition determines the pharmacological and physiological properties of the receptor subtype. The primary nAChR subtypes relevant to the actions of epibatidine and this compound include α4β2, α3β4, and α7.
Activation of these receptors by an agonist like epibatidine or this compound leads to a conformational change, opening a central ion channel permeable to cations, primarily Na+ and Ca2+. The influx of these ions causes depolarization of the neuronal membrane, leading to the propagation of nerve impulses. In the context of analgesia, the activation of nAChRs in specific brain and spinal cord pathways is thought to modulate pain perception.
Figure 1: Simplified signaling pathway of nAChR activation by an agonist.
Quantitative Data Presentation
The following tables summarize the quantitative data for epibatidine and this compound, allowing for a direct comparison of their pharmacological and toxicological profiles.
Table 1: Comparative Binding Affinities (Ki) at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Species | Reference |
| Epibatidine | α4β2 | 0.04 | Rat | |
| α3β4 | - | - | ||
| α7 | >1000 | Rat | ||
| This compound (ABT-594) | α4β2 | 0.037 | Rat | |
| α3β4 | 1.8 | Human | ||
| α7 | >10,000 | Human | ||
| α1β1δγ (muscle) | 10,000 | Human |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Potencies (EC50) at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (nM) | Assay Type | Species | Reference |
| Epibatidine | α4β2 | 1.2 | ⁸⁶Rb⁺ Efflux | Human | |
| α3β4 | 19 | ⁸⁶Rb⁺ Efflux | Human | ||
| α7 | >10,000 | ⁸⁶Rb⁺ Efflux | Human | ||
| This compound (ABT-594) | α4β2 | 140 | ⁸⁶Rb⁺ Efflux | Human | |
| α3β4 | 130 | Ca²⁺ Influx | Human | ||
| α7 | >10,000 | ⁸⁶Rb⁺ Efflux | Human |
Note: A lower EC50 value indicates a higher potency in activating the receptor.
Table 3: Comparative Toxicity Profile
| Compound | Parameter | Value | Species | Reference |
| Epibatidine | LD50 (intraperitoneal) | 0.015 - 0.03 mg/kg | Mouse | |
| Adverse Effects | Hypertension, respiratory paralysis, seizures, muscle paralysis | Rat, Human | ||
| This compound (ABT-594) | Adverse Effects (Preclinical) | Hypothermia, seizures, increased blood pressure (at high doses) | Rat | |
| Adverse Effects (Clinical - Phase II) | Nausea, dizziness, vomiting, abnormal dreams, asthenia | Human |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize and compare epibatidine and this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Figure 2: General workflow for a radioligand binding assay.
Materials:
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Cell membranes expressing the nAChR subtype of interest.
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Radioligand (e.g., [³H]epibatidine).
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Test compounds (epibatidine, this compound).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (ice-cold assay buffer).
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Figure 3: General workflow for a calcium flux assay.
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (epibatidine, this compound).
-
Fluorometric imaging plate reader or microscope.
Procedure:
-
Cell Culture: Plate cells expressing the target nAChR subtype in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.
-
Agonist Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or microscope. An increase in intracellular calcium concentration upon receptor activation leads to a change in the fluorescence of the dye.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 value.
In Vivo Acute Toxicity Assessment
This protocol provides a general framework for assessing the acute toxicity of a compound in a rodent model.
Animals:
-
Male and female rodents (e.g., mice or rats) from a single strain.
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select a range of doses, including those expected to produce no observable adverse effects, toxic effects, and lethality.
-
Administration: Administer a single dose of the test compound to groups of animals via a clinically relevant route (e.g., intraperitoneal, oral). Include a control group receiving the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Mortality: Record the number and time of any deaths.
-
Body Weight: Measure the body weight of each animal before dosing and at regular intervals during the observation period.
-
Necropsy: At the end of the observation period, or for any animal that dies or is euthanized, perform a gross necropsy to examine for any visible abnormalities in organs and tissues.
-
Data Analysis: Determine the LD50 (the statistically estimated dose that is lethal to 50% of the animals) if applicable. Summarize the observed clinical signs and necropsy findings for each dose group.
Discussion and Conclusion
The data presented in this guide clearly illustrate that this compound possesses a significantly improved safety profile compared to epibatidine. While both compounds exhibit high affinity for the α4β2 nAChR subtype, this compound is a partial agonist, which may contribute to its reduced toxicity. The high potency of epibatidine at multiple nAChR subtypes, including ganglionic and muscle receptors, likely underlies its severe adverse effects.
The discontinuation of this compound's clinical development due to gastrointestinal side effects highlights the ongoing challenge of developing subtype-selective nicotinic agonists with an acceptable therapeutic window. Nevertheless, the research on this compound has been instrumental in advancing our understanding of the pharmacology of nAChRs and provides a valuable foundation for the design of future generations of safer and more effective nicotinic analgesics and therapeutics for other neurological disorders. This in-depth guide serves as a resource for researchers in the field, providing the necessary quantitative data and methodological details to build upon this important body of work.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Preclinical Profile of Tebanicline: A Nicotinic Acetylcholine Receptor Agonist for Pain Relief
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tebanicline (ABT-594) is a potent, centrally acting analgesic agent that exerts its effects through the selective activation of neuronal nicotinic acetylcholine receptors (nAChRs). Developed as a safer analog of the highly potent but toxic natural compound epibatidine, this compound has demonstrated significant efficacy in a wide range of preclinical models of acute, persistent inflammatory, and neuropathic pain. This document provides a comprehensive overview of the preclinical data for this compound, including its receptor binding profile, in vivo analgesic activity, and detailed experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of novel analgesic therapies.
Introduction
The quest for novel, non-opioid analgesics with improved efficacy and safety profiles remains a critical challenge in modern medicine. Neuronal nicotinic acetylcholine receptors have emerged as a promising target for the development of new pain therapeutics. This compound, a selective agonist of the α4β2 nAChR subtype, has shown considerable promise in preclinical studies, offering a potential alternative to traditional pain management strategies. This whitepaper synthesizes the available preclinical data on this compound, focusing on its pharmacological characterization and analgesic properties.
Mechanism of Action: Targeting Neuronal Nicotinic Receptors
This compound's primary mechanism of action involves the activation of α4β2 neuronal nAChRs.[1] The binding of this compound to these receptors in the central nervous system, particularly in the brainstem, is believed to engage descending inhibitory pain pathways.[1] This leads to the release of neurotransmitters such as norepinephrine and serotonin in the spinal cord, which in turn suppress the transmission of pain signals to the brain.
Receptor Binding and Functional Activity
This compound exhibits a high affinity and selectivity for the α4β2 nAChR subtype. In vitro studies have quantified its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes, demonstrating its preferential interaction with neuronal over neuromuscular nAChRs. This selectivity is a key factor in its improved safety profile compared to less selective nicotinic agonists like epibatidine.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Species | Preparation | Assay | Ki (nM) | EC50 (nM) | Reference |
| α4β2 | Rat | Brain membranes | [³H]cytisine binding | 0.037 | - | |
| α4β2 | Human | Transfected cells | [³H]cytisine binding | 0.055 | - | |
| α4β2 | Human | Transfected cells | ⁸⁶Rb⁺ efflux | - | 140 | |
| α3β4-like (IMR-32) | Human | Cell line | ⁸⁶Rb⁺ efflux | - | 340 | |
| α7 | Human | Oocytes | Ion currents | - | 56,000 | |
| Neuromuscular (α1β1δγ) | Torpedo | Electric organ | [¹²⁵I]α-bungarotoxin binding | 10,000 | - |
Data compiled from available preclinical studies.
Signaling Pathway
The analgesic effect of this compound is initiated by its binding to and activation of presynaptic α4β2 nAChRs on neurons within key pain-modulating regions of the brain, such as the rostral ventromedial medulla (RVM). This activation leads to neurotransmitter release and the modulation of descending pain inhibitory pathways.
References
Tebanicline: A Technical Guide to its Partial Agonist Activity at α4β2 and α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (ABT-594) is a potent synthetic analog of the natural alkaloid epibatidine, developed as a non-opioid analgesic.[1] Its mechanism of action involves partial agonism at neuronal nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 and, to a lesser extent, the α3β4 subtypes.[1] This technical guide provides an in-depth analysis of this compound's interaction with these two key nAChR subtypes, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.
Introduction to this compound and its Targets
This compound emerged from research aimed at harnessing the potent analgesic properties of epibatidine while mitigating its severe toxicity.[1] The primary molecular targets of this compound are the α4β2 and α3β4 nAChRs, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems.
-
α4β2 nAChRs: This is the most abundant nAChR subtype in the brain and is a well-established mediator of nicotine dependence and a key target for smoking cessation therapies.[2] Activation of α4β2 nAChRs is also implicated in analgesia, cognitive function, and mood regulation.[2]
-
α3β4 nAChRs: Predominantly found in the autonomic ganglia, the adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus, this subtype is involved in autonomic functions and has been linked to the adverse effects of nicotinic compounds.
This compound's profile as a partial agonist is crucial to its therapeutic potential. By binding to and partially activating these receptors, it can produce a therapeutic effect (e.g., analgesia) while simultaneously occupying the receptor and preventing the full, potentially harmful, effects of a full agonist like nicotine or acetylcholine. This partial agonism is also thought to contribute to a more favorable side-effect profile compared to full agonists.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's binding affinity, potency, and efficacy at α4β2 and α3β4 nAChRs.
Table 1: this compound (ABT-594) Binding Affinity (Ki) at nAChR Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (pM) | Reference |
| α4β2 | --INVALID-LINK---Cytisine | Rat Brain | 37 | |
| α4β2 | --INVALID-LINK---Cytisine | Transfected Human Receptor (K177 cells) | 55 | |
| α3β4 | - | - | Lower affinity than α4β2 |
Table 2: this compound (ABT-594) Functional Activity (EC50 and Efficacy) at nAChR Subtypes
| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Efficacy (Intrinsic Activity) | Reference |
| α4β2 | ⁸⁶Rb⁺ Efflux | K177 cells (human α4β2) | 140 | 130% (vs. (-)-Nicotine) | |
| α3-containing | - | IMR-32 cells | Less potent than at α4β2 | - |
Note: IMR-32 cells predominantly express α3β4 nAChRs. While a specific EC50 and efficacy for this compound at the α3β4 subtype are not provided, the data indicates a lower potency at α3-containing receptors.
Experimental Protocols
The following sections detail the methodologies typically employed to generate the quantitative data presented above.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for nAChRs using a radiolabeled ligand such as --INVALID-LINK---Cytisine.
Materials:
-
Receptor Source: Membranes prepared from either rat brain tissue or cell lines (e.g., HEK293) stably expressing the human α4β2 or α3β4 nAChR subtype.
-
Radioligand: --INVALID-LINK---Cytisine.
-
Test Compound: this compound (ABT-594).
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 1 µM (-)-Nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20-30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 0.5-1.0 mg/mL), which should be determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add Assay Buffer, radioligand (--INVALID-LINK---Cytisine at a final concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add a saturating concentration of the non-specific control (e.g., 1 µM (-)-Nicotine), radioligand, and the membrane preparation.
-
Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
⁸⁶Rb⁺ Efflux Assay for EC50 and Efficacy Determination
This functional assay measures the ability of this compound to activate nAChRs, leading to cation (in this case, ⁸⁶Rb⁺) efflux from cells.
Materials:
-
Cell Line: K177 cells stably expressing human α4β2 nAChRs or IMR-32 cells for α3β4 nAChRs.
-
Radioisotope: ⁸⁶RbCl.
-
Test Compound: this compound (ABT-594).
-
Reference Agonist: (-)-Nicotine.
-
Loading Buffer: Standard cell culture medium.
-
Assay Buffer: e.g., HEPES-buffered saline.
-
Equipment: 96-well cell culture plates, multi-channel pipette or automated liquid handler, and a scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture the cells in 96-well plates until they reach a confluent monolayer.
-
⁸⁶Rb⁺ Loading:
-
Aspirate the culture medium and wash the cells with Assay Buffer.
-
Add Loading Buffer containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) to each well and incubate for a sufficient time to allow for cellular uptake (e.g., 2-4 hours at 37°C).
-
-
Washing: Aspirate the loading buffer and wash the cells multiple times with Assay Buffer to remove extracellular ⁸⁶Rb⁺.
-
Compound Addition:
-
Add Assay Buffer containing various concentrations of this compound or the reference agonist ((-)-Nicotine) to the wells.
-
For basal efflux control, add Assay Buffer without any agonist.
-
-
Efflux and Collection:
-
Incubate for a short period (e.g., 2-10 minutes) to allow for agonist-induced efflux.
-
Collect the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well.
-
-
Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer (e.g., containing detergent) to determine the amount of ⁸⁶Rb⁺ that was not released.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound: (% Efflux = [CPM in supernatant / (CPM in supernatant + CPM in lysate)] x 100).
-
Subtract the basal efflux from the agonist-induced efflux.
-
Plot the percentage of specific efflux against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using non-linear regression analysis.
-
Determine the efficacy (intrinsic activity) by comparing the maximal efflux induced by this compound to the maximal efflux induced by the full agonist ((-)-Nicotine).
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to characterize it.
Figure 1: Signaling pathway of nAChR partial agonism by this compound.
References
Chemical structure and properties of Tebanicline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline hydrochloride, also known by its development code ABT-594, is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It was developed by Abbott Laboratories as a structural analog of the natural toxin epibatidine, with the goal of retaining the potent analgesic effects while reducing the severe toxicity associated with the parent compound.[1] this compound has demonstrated significant antinociceptive properties in various animal models of acute, persistent, and neuropathic pain.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound hydrochloride.
Chemical Structure and Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine hydrochloride | |
| Synonyms | ABT-594 hydrochloride, Ebanicline hydrochloride | |
| CAS Number | 203564-54-9 | |
| Chemical Formula | C₉H₁₂Cl₂N₂O | |
| Molecular Weight | 235.11 g/mol | |
| Appearance | White to beige solid powder | |
| Melting Point | 116-117 °C | |
| Optical Rotation | [α]²³_D_ +8.6° (c = 0.52 in methanol) | |
| Solubility | Water: >10 mg/mL, DMSO: >10 mg/mL | |
| Purity | ≥98% (by HPLC) |
Mechanism of Action
This compound hydrochloride exerts its analgesic effects primarily through its action as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype. It also binds to the α3β4 subtype. The binding of this compound to these receptors in the central nervous system leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx results in neuronal depolarization and the modulation of neurotransmitter release, ultimately leading to a reduction in the perception of pain. The analgesic effects of this compound are not mediated by opioid receptors, as they are not blocked by the opioid antagonist naltrexone.
Pharmacological Properties
This compound hydrochloride has been extensively characterized in vitro and in vivo. The following tables summarize key quantitative data from these studies.
In Vitro Binding Affinities and Potency
| Parameter | Receptor/Assay | Value | Reference |
| K_i_ | α4β2 nAChR (rat brain) | 37 pM | |
| K_i_ | α4β2 nAChR (human, transfected) | 55 pM | |
| K_i_ | α1β1δγ nAChR (neuromuscular) | 10,000 nM | |
| EC_50_ | ⁸⁶Rb⁺ efflux (human α4β2 nAChR) | 140 nM |
In Vivo Efficacy and Toxicology in Mice
| Parameter | Model/Test | Value | Reference |
| Maximally-effective dose | Hot-plate test | 0.62 µmol/kg, i.p. | |
| Maximally-effective dose | Cold-plate test | 0.62 µmol/kg, i.p. | |
| Maximally-effective dose | Abdominal constriction assay | 0.62 µmol/kg, i.p. | |
| ED_50_ | Seizure production | 1.9 µmol/kg, i.p. | |
| LD_50_ | Lethality | 19.1 µmol/kg, i.p. |
Key Experimental Protocols
Hot-Plate Test in Mice
This experiment evaluates the antinociceptive effects of this compound hydrochloride against acute thermal pain.
Methodology:
-
Animals: Male CD-1 mice are used.
-
Drug Administration: this compound hydrochloride is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., up to 0.62 µmol/kg). A control group receives saline.
-
Apparatus: A hot-plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.
-
At a specified time after drug administration (e.g., 30 minutes), the mouse is placed on the hot plate, and the latency to the nociceptive response is measured.
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose group.
In Vitro Receptor Binding Assay
This experiment determines the binding affinity of this compound hydrochloride for specific nAChR subtypes.
Methodology:
-
Tissue Preparation: Membranes are prepared from rat brain tissue or from cells transfected with human nAChR subunits (e.g., α4β2).
-
Radioligand: A radiolabeled ligand with known affinity for the target receptor is used (e.g., --INVALID-LINK---cytisine for α4β2 nAChRs).
-
Assay:
-
The tissue membranes are incubated with the radioligand and varying concentrations of this compound hydrochloride.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Detection:
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i_) is then calculated from the IC₅₀ value.
Conclusion
This compound hydrochloride is a potent and selective neuronal nicotinic acetylcholine receptor agonist with significant analgesic properties. Its mechanism of action, distinct from that of opioids, offers a potential therapeutic advantage for the management of various pain states. The data presented in this technical guide highlight the key chemical, pharmacological, and experimental characteristics of this compound hydrochloride, providing a valuable resource for researchers and drug development professionals in the field of pain management and neuroscience.
References
Tebanicline: A Technical Whitepaper on its Potential as a Non-Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tebanicline (ABT-594) is a potent, synthetic non-opioid analgesic agent that emerged from the study of epibatidine, a natural alkaloid with powerful pain-relieving properties but significant toxicity. Developed by Abbott, this compound demonstrated considerable promise in preclinical and early clinical development as a novel treatment for neuropathic pain. It functions as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting a distinct pharmacological profile that separates it from traditional opioid analgesics. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, clinical trial data, and the signaling pathways underpinning its analgesic effects and side-effect profile. Despite its development being halted due to an unfavorable therapeutic window, the study of this compound offers valuable insights into the potential of targeting nAChRs for the management of chronic pain.
Mechanism of Action
This compound's primary mechanism of action is the modulation of neuronal nAChRs. It acts as a partial agonist with high affinity for the α4β2 subtype and also interacts with the α3β4 subtype.[1][2] The analgesic effects of this compound are primarily attributed to its action on α4β2 nAChRs located in the central nervous system, which are involved in descending pain modulation pathways.[3][4] Conversely, its principal dose-limiting side effects, primarily gastrointestinal, are associated with its activity at α3β4 nAChRs, which are highly expressed in autonomic ganglia.[2]
Receptor Binding Affinity
Quantitative data on this compound's binding affinity for various nAChR subtypes is crucial for understanding its pharmacological profile.
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| α4β2 | [3H]-cytisine | Rat Brain | 0.04 | |
| α3β4 | (Not specified) | (Not specified) | (Lower affinity than α4β2) | |
| α7 | (Not specified) | (Not specified) | (Lower affinity than α4β2) |
Preclinical Efficacy
This compound has demonstrated significant dose-dependent analgesic effects in a variety of rodent models of acute and persistent pain.
Quantitative Preclinical Data
| Test | Species | Doses Tested (mg/kg, i.p.) | Outcome | Reference |
| Formalin Test | Mice | 0.01, 0.03, 0.1 | Dose-dependent reduction in licking/biting time in both early and late phases. | |
| Hot-Plate Test | Mice | 0.01, 0.03, 0.1 | Dose-dependent increase in latency to paw lick or jump. | |
| Tail-Pressure Test | Mice | 0.01, 0.03, 0.1 | Dose-dependent increase in pressure threshold for tail withdrawal. | |
| Freund's Complete Adjuvant (FCA) Induced Inflammatory Pain | Rat | (Doses not specified) | Dose-dependent reversal of mechanical hyperalgesia. | |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Rat | (Doses not specified) | Dose-dependent reversal of mechanical hyperalgesia. |
Clinical Trials
This compound progressed to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain.
Phase II Clinical Trial Data (Diabetic Peripheral Neuropathy)
A randomized, double-blind, placebo-controlled study involving 266 patients with diabetic peripheral neuropathic pain provided the following key results:
| Treatment Group (BID) | Mean Change in 0-10 Pain Rating Scale (PRS) from Baseline | Adverse Event (AE) Dropout Rate | Most Frequent AEs | Reference |
| Placebo | -1.1 | 9% | N/A | |
| This compound 150 µg | -1.9 | 28% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | |
| This compound 225 µg | -1.9 | 46% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | |
| This compound 300 µg | -2.0 | 66% | Nausea, dizziness, vomiting, abnormal dreams, asthenia |
While demonstrating analgesic efficacy, the high rate of adverse events at therapeutic doses ultimately led to the discontinuation of this compound's development.
Experimental Protocols
Formalin Test in Mice
-
Objective: To assess analgesic activity in a model of persistent chemical pain.
-
Procedure:
-
Male ddY mice are used.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
After a set pre-treatment time, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The animal is immediately placed in a transparent observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Endpoint: A significant reduction in the licking/biting time compared to the vehicle-treated group indicates an analgesic effect.
Hot-Plate Test in Mice
-
Objective: To evaluate central analgesic activity against a thermal stimulus.
-
Procedure:
-
Male ddY mice are used.
-
The hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
This compound or vehicle is administered i.p.
-
At a predetermined time after drug administration, the mouse is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Endpoint: A significant increase in the latency to respond compared to the vehicle-treated group indicates analgesia.
Tail-Pressure (Randall-Selitto) Test in Mice
-
Objective: To measure the threshold for a mechanical pain stimulus.
-
Procedure:
-
Male ddY mice are used.
-
The Randall-Selitto apparatus applies a linearly increasing mechanical force to the dorsal surface of the mouse's tail.
-
This compound or vehicle is administered i.p.
-
At a specified time post-treatment, the mouse is gently restrained, and pressure is applied to its tail.
-
The pressure at which the mouse vocalizes or struggles is recorded as the pain threshold.
-
-
Endpoint: A significant increase in the pressure threshold compared to the vehicle-treated group indicates an analgesic effect.
Signaling Pathways
α4β2 nAChR-Mediated Analgesia
Activation of α4β2 nAChRs in the central nervous system, particularly in the Rostral Ventromedial Medulla (RVM), is believed to be the primary driver of this compound's analgesic effects. This initiates a downstream signaling cascade that ultimately leads to the modulation of descending pain inhibitory pathways. Recent studies have elucidated a metabotropic signaling pathway independent of ion flux.
α3β4 nAChR-Mediated Gastrointestinal Side Effects
The gastrointestinal side effects of this compound, such as nausea and vomiting, are primarily attributed to the activation of α3β4 nAChRs, which are prominently expressed in the myenteric plexus of the enteric nervous system. Activation of these receptors on myenteric neurons leads to increased acetylcholine release and subsequent dysregulation of gut motility and secretion.
Conclusion and Future Directions
This compound represents a significant milestone in the exploration of nAChRs as targets for non-opioid analgesics. Its clinical development highlighted the critical challenge of separating the desired analgesic effects from dose-limiting side effects. The insights gained from this compound's journey underscore the importance of developing nAChR agonists with greater subtype selectivity, particularly for the α4β2 receptor over the α3β4 subtype, to improve the therapeutic window. Future research in this area may focus on the development of positive allosteric modulators (PAMs) of α4β2 nAChRs, which could enhance the analgesic effects of endogenous acetylcholine without directly causing the side effects associated with full agonists. The comprehensive data presented in this whitepaper serves as a valuable resource for researchers and drug development professionals continuing the quest for novel, safe, and effective non-opioid pain therapies.
References
- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: desformylflustrabromine potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Tebanicline (ABT-594): A Technical Overview of a Novel Non-Opioid Analgesic
Introduction: Tebanicline (ABT-594) is a potent, non-opioid analgesic agent developed by Abbott Laboratories that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs). As an analog of the highly potent but toxic epibatidine, this compound was engineered to retain the analgesic efficacy while minimizing the severe adverse effects associated with its parent compound. It showed considerable promise in preclinical models of acute, chronic, and neuropathic pain.[1][2][3] Despite demonstrating analgesic effects in early human trials, its development was ultimately halted due to a narrow therapeutic window and dose-limiting side effects.[4][5] This technical guide provides a comprehensive overview of the development history of this compound, detailing its pharmacological profile, experimental protocols, and the clinical findings that defined its trajectory.
Preclinical Development
This compound's preclinical evaluation established its mechanism of action and demonstrated its analgesic potential across a variety of animal models.
Pharmacological Profile
-
Mechanism of Action: this compound is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors. It exhibits over 900-fold selectivity for α4β2 nAChRs compared to other neurotransmitter receptors. The analgesic effects of this compound are primarily mediated by its action on central neuronal nAChRs.
-
In Vitro Activity: The affinity and functional potency of this compound at various nAChR subtypes were characterized through in vitro assays.
| Receptor Subtype | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| α4β2 | Radioligand Binding | Human | - | 140 |
In Vivo Efficacy in Animal Models
This compound demonstrated significant antinociceptive effects in rodent models of acute thermal pain, persistent chemical pain, and neuropathic pain.
| Animal Model | Pain Type | Species | Route of Administration | Effective Dose (µmol/kg) | Outcome | Reference |
| Hot Box Test | Acute Thermal | Rat | i.p. | 0.03 - 0.3 | Dose-dependent antinociceptive effects | |
| Formalin Test | Persistent Chemical | Rat | i.p. | 0.03 - 0.3 | Significant antinociceptive effects in both phases | |
| Chung Model (Nerve Ligation) | Neuropathic | Rat | p.o. | 0.1 - 1 | Significant antiallodynic effect | |
| Chung Model (Nerve Ligation) | Neuropathic | Rat | i.p. | 0.3 | Significant antiallodynic effect | |
| Streptozotocin-Induced | Neuropathic (Diabetic) | Rat | i.p. | 0.3 | Reduced mechanical hyperalgesia | |
| Freund's Complete Adjuvant | Inflammatory | Rat | - | Lower than motor-impairing doses | Reversed inflammatory hyperalgesia | |
| Partial Sciatic Nerve Ligation | Neuropathic | Rat | - | Lower than motor-impairing doses | Reversed neuropathic hyperalgesia |
Clinical Development
The clinical development of this compound progressed to Phase II trials, where its analgesic efficacy in humans was confirmed, but also where its dose-limiting side effects became apparent.
Phase II Clinical Trial in Diabetic Peripheral Neuropathic Pain
A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with diabetic peripheral neuropathic pain (DPNP).
-
Study Design: 266 patients with DPNP were randomized to receive either placebo or one of three doses of this compound (150 µg, 225 µg, or 300 µg) twice daily (BID). Patients were titrated to their assigned dose over 7 days and maintained that dose for an additional 6 weeks.
-
Efficacy Results: All three this compound treatment groups showed a statistically significant greater decrease in the average daily pain score from baseline compared to the placebo group.
| Treatment Group | Mean Decrease in Pain Score (0-10 Scale) | p-value vs. Placebo |
| Placebo | -1.1 | - |
| This compound 150 µg BID | -1.9 | < 0.05 |
| This compound 225 µg BID | -1.9 | < 0.05 |
| This compound 300 µg BID | -2.0 | < 0.05 |
-
Safety and Tolerability: The primary reason for the discontinuation of this compound's development was the high rate of adverse events, which were dose-dependent.
| Treatment Group | Adverse Event Dropout Rate (%) |
| Placebo | 9 |
| This compound 150 µg BID | 28 |
| This compound 225 µg BID | 46 |
| This compound 300 µg BID | 66 |
The most frequently reported adverse events were consistent with the side-effect profile of nAChR agonists and included nausea, dizziness, vomiting, abnormal dreams, and asthenia.
Experimental Protocols
Synthesis of this compound ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine)
A general synthetic route for this compound involves the coupling of a protected (R)-2-azetidinemethanol derivative with 2-chloro-5-hydroxypyridine, followed by deprotection.
-
Preparation of the Azetidine Moiety: (R)-2-azetidinemethanol can be synthesized from a suitable chiral starting material, such as a derivative of aspartic acid. The nitrogen of the azetidine ring is typically protected with a group like tert-butoxycarbonyl (Boc).
-
Activation of the Alcohol: The hydroxyl group of the protected (R)-2-azetidinemethanol is activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Coupling Reaction: The activated azetidine derivative is reacted with 2-chloro-5-hydroxypyridine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
Deprotection: The protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield this compound.
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a general procedure for determining the binding affinity of this compound to nAChRs using a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex or cells expressing the target receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate at a specified temperature (e.g., 24°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Assessment of Analgesia (Rat Hot Plate Test)
This protocol describes a common method for evaluating the antinociceptive effects of this compound against acute thermal pain.
-
Animal Acclimation:
-
House male Sprague-Dawley rats in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize the rats to the testing room and equipment for at least one hour before the experiment.
-
-
Baseline Latency Measurement:
-
Place each rat on the surface of a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency (in seconds) for the rat to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Post-Treatment Latency Measurement:
-
At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the rats back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Mediated Analgesia
Caption: this compound binds to presynaptic α4β2 nAChRs, leading to neurotransmitter release and modulation of descending pain pathways.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical development of an analgesic compound like this compound.
Conclusion
The development of this compound by Abbott Laboratories represents a significant effort to create a novel, non-opioid analgesic by targeting neuronal nicotinic acetylcholine receptors. Preclinical studies robustly demonstrated its efficacy in a wide range of pain models, validating the α4β2 nAChR as a viable target for analgesia. However, the translation from preclinical promise to clinical success was ultimately hindered by an unfavorable side-effect profile in humans. The dose-dependent adverse events, particularly at doses required for significant pain relief, led to high discontinuation rates in Phase II trials and the eventual cessation of its development. The story of this compound underscores the challenge of achieving separation between the desired central analgesic effects and the undesirable peripheral and central side effects when modulating the nicotinic acetylcholine receptor system. Despite its discontinuation, the research into this compound has provided valuable insights into the role of nAChRs in pain modulation and continues to inform the development of next-generation non-opioid analgesics.
References
- 1. This compound [en.wikipedia-on-ipfs.org]
- 2. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Tebanicline in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (ABT-594) is a potent, centrally acting analgesic that emerged from the study of epibatidine, a natural alkaloid. As a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), this compound has demonstrated significant efficacy in preclinical models of acute, persistent, and neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound within the central nervous system (CNS). It details its mechanism of action, receptor binding affinity, functional potency, preclinical pharmacokinetics, and clinical findings. The document summarizes quantitative data in structured tables and provides detailed experimental methodologies for key preclinical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's pharmacological profile. While promising, the clinical development of this compound was halted due to a narrow therapeutic window, primarily characterized by dose-limiting gastrointestinal side effects. Nevertheless, the study of this compound continues to provide valuable insights into the role of nAChRs in pain modulation and serves as an important reference for the development of future nicotinic analgesics with improved therapeutic indices.
Introduction
The quest for novel, non-opioid analgesics has been a long-standing priority in pharmaceutical research. The discovery of the potent analgesic properties of epibatidine, an alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, highlighted the potential of neuronal nicotinic acetylcholine receptors (nAChRs) as therapeutic targets for pain management. However, the severe toxicity of epibatidine precluded its clinical use. This led to the development of synthetic analogs with improved safety profiles, among which this compound (ABT-594) emerged as a promising candidate.[1][2]
This compound is a selective agonist for neuronal nAChRs and has shown potent analgesic effects in a variety of animal models of pain.[3][4] Its mechanism of action is distinct from that of opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), offering a potential alternative for patients who do not respond to or cannot tolerate existing therapies. This guide delves into the detailed pharmacology of this compound, focusing on its interactions within the CNS.
Mechanism of Action: Targeting Neuronal Nicotinic Acetylcholine Receptors
This compound exerts its pharmacological effects by acting as an agonist at neuronal nAChRs, which are ligand-gated ion channels widely distributed throughout the CNS. These receptors are pentameric structures composed of various α and β subunits. The specific subunit composition of the receptor determines its pharmacological and physiological properties.
This compound demonstrates a high affinity for the α4β2 subtype of nAChRs, which is the most abundant subtype in the brain. It also interacts with other nAChR subtypes, albeit with lower affinity. The activation of these receptors by this compound leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.
The analgesic effect of this compound is believed to be mediated, at least in part, through the activation of the descending pain modulatory pathway.[2] This pathway originates in the brainstem, specifically in regions like the rostral ventromedial medulla (RVM), and projects down to the spinal cord to inhibit the transmission of pain signals. Activation of α4β2 nAChRs in the RVM is thought to enhance the release of inhibitory neurotransmitters, such as serotonin (5-HT) and norepinephrine (NE), in the dorsal horn of the spinal cord, thereby dampening nociceptive signaling.
Quantitative Pharmacology
The following tables summarize the key quantitative pharmacological data for this compound, including its binding affinity and functional activity at various nAChR subtypes, as well as its preclinical pharmacokinetic parameters.
Table 1: this compound (ABT-594) Binding Affinity (Ki) for Neuronal nAChR Subtypes
| nAChR Subtype | Test System | Radioligand | Ki (nM) | Reference |
| α4β2 | Rat Brain Membranes | --INVALID-LINK---Cytisine | 0.037 | |
| α4β2 | Human recombinant (transfected cells) | --INVALID-LINK---Cytisine | 0.055 | |
| α3β4-like (IMR-32 cells) | --- | --- | --- | --- |
| α7 | Human recombinant (oocytes) | [¹²⁵I]α-Bungarotoxin | >10,000 | |
| Ganglionic (α3-containing) | --- | --- | --- | --- |
| Neuromuscular (α1β1δγ) | --- | [¹²⁵I]α-Bungarotoxin | 10,000 |
Table 2: this compound (ABT-594) Functional Activity (EC50) at Neuronal nAChR Subtypes
| nAChR Subtype | Assay | Measured Response | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |
| Human α4β2 | ⁸⁶Rb⁺ Efflux Assay | Cation Efflux | 140 | 1.3 | |
| IMR-32 cells (α3β4-like) | ⁸⁶Rb⁺ Efflux Assay | Cation Efflux | 340 | 1.26 | |
| F11 cells (sensory neuron-like) | ⁸⁶Rb⁺ Efflux Assay | Cation Efflux | 1220 | 0.71 | |
| Human α7 | Electrophysiology (oocytes) | Ion Current | 56,000 | 0.83 |
Table 3: Preclinical Pharmacokinetics of this compound (ABT-594)
| Species | Route of Administration | Oral Bioavailability (%) | Plasma Elimination Half-life (h) | CNS Penetration | Reference |
| Mouse | Oral | ~35-80 | < 0.5 | Readily penetrates | |
| Rat | Oral | ~35-80 | --- | Readily penetrates | |
| Dog | Oral | ~35-80 | 4.7 | Readily penetrates |
Preclinical Efficacy in Pain Models
This compound has demonstrated robust analgesic activity in a variety of well-established animal models of pain. These models are crucial for assessing the potential therapeutic utility of a compound before it progresses to human clinical trials.
Hot-Plate Test
The hot-plate test is a model of acute thermal pain. In this assay, the latency of an animal to react to a heated surface (e.g., by licking its paws or jumping) is measured. An increase in this latency is indicative of an analgesic effect. This compound has been shown to produce a dose-dependent increase in the hot-plate latency in rodents, demonstrating its efficacy against acute thermal nociception.
Formalin Test
The formalin test is a model of persistent inflammatory pain. It involves the subcutaneous injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The early phase (Phase 1) is due to the direct activation of nociceptors, while the late phase (Phase 2) is driven by an inflammatory response. This compound has been shown to be effective in suppressing both phases of the formalin test, indicating its utility in managing persistent inflammatory pain.
Clinical Development and Adverse Effects
This compound progressed to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain. In a randomized, double-blind, placebo-controlled study, this compound demonstrated statistically significant pain reduction compared to placebo at all tested doses.
However, the clinical development of this compound was ultimately halted due to a high incidence of dose-limiting adverse effects, primarily of a gastrointestinal nature. The therapeutic window proved to be too narrow for its successful clinical application.
Table 4: Adverse Events and Dropout Rates in a Phase II Trial of this compound in Diabetic Peripheral Neuropathic Pain
| Treatment Group | Dropout Rate due to Adverse Events (%) | Most Common Adverse Events |
| Placebo | 9 | - |
| This compound (150 µg BID) | 28 | Nausea, dizziness, vomiting, abnormal dreams |
| This compound (225 µg BID) | 46 | Nausea, dizziness, vomiting, abnormal dreams |
| This compound (300 µg BID) | 66 | Nausea, dizziness, vomiting, abnormal dreams |
The adverse effect profile of this compound is consistent with the activation of nAChRs in the central and peripheral nervous systems. The high rates of nausea and vomiting are likely due to the stimulation of nAChRs in the area postrema of the brainstem, a key center for emesis.
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
Methodology:
-
Membrane Preparation: Brain tissue from a suitable animal model (e.g., rat) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---cytisine for α4β2 nAChRs) at a fixed concentration and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hot-Plate Test
Objective: To assess the analgesic effect of this compound on acute thermal pain.
Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (typically 52-55°C) is used.
-
Acclimation: Rodents (mice or rats) are acclimated to the testing room and the apparatus before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).
-
Post-treatment Latency: At specific time points after drug administration, the animals are placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Formalin Test
Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.
Methodology:
-
Acclimation: Rodents are placed in a transparent observation chamber for a period of acclimation.
-
Formalin Injection: A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.
-
Data Analysis: The total time spent in nociceptive behavior is calculated for the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-60 minutes) of the response. The effect of this compound, administered prior to the formalin injection, is determined by comparing the nociceptive scores of the drug-treated group to those of a vehicle-treated control group.
Visualizations
Signaling Pathway of this compound-Induced Analgesia
Caption: this compound's analgesic signaling pathway in the CNS.
Experimental Workflow for Preclinical Analgesic Testing
Caption: Workflow for preclinical evaluation of this compound's analgesia.
Logical Relationship of this compound's Therapeutic Potential and Limitations
Caption: this compound's therapeutic potential versus its clinical limitations.
Conclusion
This compound represents a significant milestone in the exploration of nAChR agonists for the treatment of pain. Its potent analgesic effects in the CNS, mediated primarily through the activation of α4β2 nAChRs and the engagement of descending pain modulatory pathways, have been well-documented in preclinical and early clinical studies. This technical guide has provided a detailed overview of its pharmacology, including quantitative data on its receptor interactions, preclinical efficacy, and clinical outcomes.
Despite its promising analgesic properties, the clinical utility of this compound was ultimately limited by a narrow therapeutic window, with dose-dependent adverse effects hindering its further development. The experience with this compound underscores a critical challenge in the development of nAChR-targeted analgesics: achieving a separation between the doses required for efficacy and those that produce intolerable side effects.
Future research in this area will likely focus on developing nAChR agonists with improved subtype selectivity or allosteric modulators that can enhance the analgesic effects of endogenous acetylcholine without directly causing widespread receptor activation. The comprehensive pharmacological data gathered for this compound will undoubtedly serve as a valuable benchmark and guide for these future endeavors, paving the way for the development of a new generation of safe and effective non-opioid analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tebanicline's Interaction with Nicotinic Acetylcholine Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Developed as an analog of the natural alkaloid epibatidine, this compound exhibits a significantly improved therapeutic window. This document provides a comprehensive technical overview of this compound's interaction with various nAChR subtypes, focusing on its binding affinity, functional activity, and the underlying experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.
Core Interaction Data: Binding Affinity and Functional Activity
This compound demonstrates a distinct profile of interaction with different nAChR subtypes, exhibiting a notable selectivity and partial agonist activity, particularly at the α4β2 and α3β4 subtypes.
Binding Affinity (Ki)
Radioligand binding assays have been employed to determine the dissociation constant (Ki) of this compound at various nAChR subtypes, providing a measure of its binding affinity.
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]Cytisine | Rat brain | 0.037 | [1] |
| α7 | [¹²⁵I]α-bungarotoxin | K28 cells expressing human α7 | 2670 | [2] |
Note: A specific Ki value for the α3β4 subtype was not available in the reviewed literature; however, some reports suggest a higher specificity for this subtype compared to others.
Functional Activity (EC50 / Efficacy)
Electrophysiological and functional assays have been utilized to characterize the potency (EC50) and efficacy (Emax) of this compound as a partial agonist.
| nAChR Subtype | Assay Type | Cell Line | EC50 (nM) | Efficacy (Emax) | Reference | |---|---|---|---|---| | α4β2 | In vitro | Human α4β2 nAChRs | 140 | Partial Agonist |[3] | | α3β4 | Calcium dynamics (FLIPR) | Human IMR32 cells expressing α3β4 | 190 | Partial Agonist |[2] | | α7 | Channel currents | Oocytes expressing human α7 | 56000 | - |[2] |
Note: Quantitative efficacy data (Emax as a percentage of a full agonist) for the α4β2 and α3β4 subtypes were not explicitly found in the reviewed literature, although this compound is consistently described as a partial agonist at these receptors.
Experimental Protocols
The following sections detail the generalized methodologies used to obtain the binding affinity and functional activity data for this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Protocol for Ki Determination at α4β2 nAChRs:
-
Tissue Preparation: Whole rat brains are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the nAChRs. The resulting pellet is resuspended to a specific protein concentration.
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]cytisine and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with a cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity via radioligand binding assay.
Electrophysiology and Functional Assays
These techniques are used to measure the functional consequences of a ligand binding to an ion channel, such as ion flow and changes in membrane potential.
Protocol for EC50 Determination at α4β2 and α3β4 nAChRs:
-
Cell Culture and Receptor Expression: A suitable cell line (e.g., Xenopus oocytes or a human cell line like IMR32) is cultured and transfected with the cDNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2, or α3 and β4).
-
Electrophysiological Recording: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are used to measure the ion currents flowing through the nAChRs in response to agonist application.
-
Agonist Application: this compound is applied to the cells at various concentrations.
-
Data Acquisition: The resulting ion currents are recorded and measured. For calcium flux assays, changes in intracellular calcium are measured using a fluorescent indicator.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve. The maximal response (Emax) is also determined to assess the efficacy of the compound.
Experimental Workflow: Electrophysiology Assay
Caption: Workflow for determining this compound's functional activity via electrophysiology.
Signaling Pathways
Upon binding of an agonist like this compound, nAChRs, which are ligand-gated ion channels, undergo a conformational change that opens the channel pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the activation of various downstream signaling cascades.
α4β2 nAChR Signaling Pathway
Activation of α4β2 nAChRs leads to an increase in intracellular Ca²⁺, which can subsequently trigger multiple signaling pathways, including the activation of protein kinase C (PKC) and the MAPK/ERK pathway. These pathways are known to be involved in neuronal survival, synaptic plasticity, and the regulation of gene expression through transcription factors like CREB.
Signaling Pathway: α4β2 nAChR Activation by this compound
Caption: Downstream signaling cascade following this compound binding to α4β2 nAChRs.
α3β4 nAChR Signaling Pathway
Similar to α4β2, the activation of α3β4 nAChRs results in cation influx and membrane depolarization. This can lead to the activation of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations. This elevated calcium can modulate neurotransmitter release and activate various calcium-dependent enzymes and signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Signaling Pathway: α3β4 nAChR Activation by this compound
Caption: Downstream signaling cascade following this compound binding to α3β4 nAChRs.
Conclusion
This compound is a potent partial agonist of neuronal nicotinic acetylcholine receptors, with a particularly high affinity for the α4β2 subtype. Its interaction with both α4β2 and α3β4 nAChRs leads to the activation of downstream signaling pathways that are crucial for various physiological processes, including analgesia. The data and protocols presented in this guide provide a foundational understanding of this compound's pharmacological profile, which is essential for further research and development in the pursuit of novel therapeutics targeting the nicotinic acetylcholine receptor system. Further studies are warranted to fully elucidate the quantitative efficacy of this compound at its primary receptor targets and to explore the full spectrum of its downstream signaling effects.
References
- 1. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Assessing the Analgesic Effects of Tebanicline Using the Hot-Plate Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the hot-plate test for evaluating the analgesic properties of Tebanicline (also known as ABT-594). This document outlines the experimental protocol, presents quantitative data from preclinical studies, and illustrates the underlying signaling pathways involved in this compound's mechanism of action.
Introduction
This compound is a potent, non-opioid analgesic agent that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It has demonstrated significant antinociceptive effects in various preclinical models of pain, including thermal pain, which can be effectively assessed using the hot-plate test.[2][3][4] This test measures the latency of a rodent's response to a thermal stimulus, providing a reliable measure of centrally mediated analgesia.
Data Presentation: this compound's Efficacy in the Hot-Plate Test
The following table summarizes the dose-dependent analgesic effects of this compound in rodents as observed in the hot-plate test. The data indicates that increasing doses of this compound lead to a longer latency in responding to the thermal stimulus, demonstrating its analgesic properties.
| Species | Administration Route | Dose (mg/kg) | Effect on Hot-Plate Latency | Reference |
| Rat | Subcutaneous (s.c.) | 0.05 | Increased response latency | [2] |
| Rat | Subcutaneous (s.c.) | 0.1 | Increased response latency | |
| Mouse | Intraperitoneal (i.p.) | 0.12 (approx. 0.62 µmol/kg) | Maximally-effective dose |
Note: The analgesic effect of this compound in the hot-plate test has been shown to peak around 30 minutes after intraperitoneal administration in mice and is still present at 60 minutes.
Experimental Protocol: Hot-Plate Test for this compound
This protocol provides a detailed methodology for assessing the analgesic effects of this compound using the hot-plate test in rodents.
1. Materials and Equipment:
-
Hot-plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate.
-
This compound (ABT-594) solution of desired concentrations.
-
Vehicle control (e.g., saline).
-
Syringes and needles for administration.
-
Timers.
-
Animal scale.
-
Appropriate personal protective equipment (PPE).
2. Animal Subjects:
-
Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Experimental Procedure:
-
Habituation: To minimize stress-induced variability, habituate the animals to the experimental room and handling for a few days prior to the test. On the day of the experiment, allow the animals to acclimate to the room for at least 30 minutes before testing.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Gently place each animal individually onto the hot plate within the Plexiglas cylinder.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within the cut-off time, remove it from the plate and assign the cut-off time as its latency.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to different groups of animals via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Doses can be selected based on the data presented in the table above and the specific research question.
-
-
Post-Treatment Latency:
-
At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline measurement.
-
Multiple time points can be assessed to determine the time course of the analgesic effect.
-
4. Data Analysis:
-
The primary endpoint is the latency to a nociceptive response (in seconds).
-
Data can be expressed as the raw latency time or as the percentage of maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to compare the effects of different doses of this compound with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced analgesia and the experimental workflow for the hot-plate test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline's Potential in Treating Diabetic Neuropathic Pain: A Review of Preclinical Rat Models
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the preclinical evaluation of Tebanicline (formerly ABT-594) in rat models of diabetic peripheral neuropathic pain. This document provides detailed application notes and protocols, summarizing key quantitative data and experimental methodologies from published literature. The information is designed to facilitate further research into the therapeutic potential of nicotinic acetylcholine receptor (nAChR) agonists for neuropathic pain.
This compound, a potent agonist of neuronal nAChRs, particularly the α4β2 subtype, has demonstrated significant analgesic effects in various rodent models of pain.[1][2][3][4] While it showed promise in a Phase II clinical trial for diabetic peripheral neuropathic pain, its development was halted due to adverse side effects, highlighting a narrow therapeutic window.[1] This underscores the importance of detailed preclinical studies to understand its mechanisms and optimize its therapeutic potential.
Summary of Preclinical Findings
This compound has been shown to alleviate symptoms of diabetic peripheral neuropathy in rat models, primarily by reducing mechanical allodynia and hyperalgesia. The primary model used to induce this condition is the streptozotocin (STZ)-induced diabetic rat model, which mimics the hyperglycemia and subsequent nerve damage seen in human diabetes.
| Parameter Assessed | Animal Model | This compound Dosage | Observed Effect | Reference |
| Mechanical Allodynia | STZ-induced diabetic rats | Not Specified | Reduction of tactile allodynia | |
| Mechanical Hyperalgesia | STZ-induced diabetic rats | Not Specified | Reduction of mechanical hyperalgesia | |
| Antinociception | Rat models of diabetes | 0.04 - 0.12 mg/kg (i.p.) | Produced antinociception |
Experimental Protocols
I. Induction of Diabetic Peripheral Neuropathy in Rats
A widely accepted method for inducing diabetic peripheral neuropathy in rats is through the administration of streptozotocin (STZ), a compound toxic to pancreatic β-cells.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5) or 0.9% sodium chloride
-
Blood glucose meter and test strips
Protocol:
-
Fast rats for 12-18 hours with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer or saline immediately before use.
-
Induce diabetes via a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. A common dosage is 75 mg/kg administered on two successive days (i.p.).
-
Return animals to their cages with free access to food and water.
-
Confirm diabetes by measuring blood glucose levels from a tail vein sample 24 hours to 7 days post-STZ injection. Animals with blood glucose levels ≥ 15 mM (or >250 mg/dl) are considered diabetic.
-
Monitor animals for the development of neuropathic pain, which typically peaks 2-4 weeks after STZ injection.
To model Type 2 diabetes, a high-fat diet can be administered for several weeks prior to a lower dose of STZ to induce insulin resistance followed by partial β-cell destruction.
II. Assessment of Neuropathic Pain
Behavioral tests are crucial for assessing the development and severity of neuropathic pain and the efficacy of therapeutic interventions.
A. Mechanical Allodynia (von Frey Test):
This test measures the withdrawal response to a non-painful mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Plexiglas test chambers with a mesh floor
Protocol:
-
Acclimatize the rat in the test chamber for at least 15 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
Each filament is applied five times with a brief interval between applications.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a response in at least three out of five applications.
B. Mechanical Hyperalgesia (Randall-Selitto Test):
This test measures the withdrawal threshold to a noxious pressure stimulus.
Materials:
-
Randall-Selitto apparatus (paw pressure analgesymeter)
Protocol:
-
Gently restrain the rat.
-
Apply increasing pressure to the dorsal surface of the hind paw using the instrument's stylus.
-
The pressure at which the rat vocalizes or withdraws its paw is recorded as the paw withdrawal threshold.
C. Thermal Hyperalgesia (Hot Plate Test):
This test assesses the response to a noxious thermal stimulus.
Protocol:
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nocifensive response, such as licking the hind paw or jumping.
-
A cut-off time is employed to prevent tissue damage.
III. Administration of this compound
This compound is typically administered systemically (e.g., intraperitoneally) before the assessment of neuropathic pain.
Protocol:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose via intraperitoneal (i.p.) injection.
-
Perform behavioral testing at the time of expected peak drug effect.
Signaling Pathways and Experimental Workflow
The analgesic effect of this compound is primarily mediated through its action on α4β2 nicotinic acetylcholine receptors in the central nervous system. Activation of these receptors is thought to engage descending inhibitory pain pathways.
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of diabetic peripheral neuropathic pain.
These application notes and protocols provide a foundational framework for researchers investigating the potential of this compound and other nAChR modulators for the treatment of diabetic peripheral neuropathic pain. Further studies are warranted to explore strategies to widen the therapeutic window of this class of compounds.
References
- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessgovernment.org [openaccessgovernment.org]
Application Notes and Protocols for Tebanicline in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Chronic Constriction Injury (CCI) model of neuropathic pain for the evaluation of Tebanicline (also known as ABT-594). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows to facilitate the study of this compound's analgesic properties.
Introduction
The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used and validated preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1] This model is induced by loose ligation of the sciatic nerve, leading to a robust and persistent pain state.[1]
This compound (ABT-594) is a potent nicotinic acetylcholine receptor (nAChR) agonist that has shown significant analgesic effects in various pain models.[2][3][4] It primarily targets α4β2 and α6β4 nAChR subtypes to produce analgesia, while its interaction with α3β4 subtypes is associated with side effects. These application notes will detail the use of the CCI model to investigate the dose-dependent analgesic efficacy of this compound.
Data Presentation
Quantitative data from studies evaluating this compound in the CCI model should be summarized in clear, tabular formats to allow for easy comparison of its effects on mechanical allodynia and thermal hyperalgesia.
Table 1: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham | Vehicle | 15.0 ± 0.5 | N/A |
| CCI + Vehicle | Vehicle | 4.2 ± 0.3 | 0% |
| CCI + this compound | 0.01 | 6.8 ± 0.4 | 24.1% |
| CCI + this compound | 0.03 | 9.5 ± 0.6 | 49.1% |
| CCI + this compound | 0.1 | 12.3 ± 0.7 | 75.0% |
| CCI + this compound | 0.3 | 14.1 ± 0.5 | 91.7% |
Note: Data is hypothetical and for illustrative purposes, based on the expected dose-dependent effects of this compound in a neuropathic pain model. Actual results may vary.
Table 2: Effect of this compound on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) | % Reversal of Hyperalgesia |
| Sham | Vehicle | 12.5 ± 0.8 | N/A |
| CCI + Vehicle | Vehicle | 5.5 ± 0.4 | 0% |
| CCI + this compound | 0.01 | 7.0 ± 0.5 | 21.4% |
| CCI + this compound | 0.03 | 8.8 ± 0.6 | 47.1% |
| CCI + this compound | 0.1 | 10.5 ± 0.7 | 71.4% |
| CCI + this compound | 0.3 | 11.8 ± 0.8 | 90.0% |
Note: Data is hypothetical and for illustrative purposes, based on the expected dose-dependent effects of this compound in a neuropathic pain model. Actual results may vary.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol (Rat)
This protocol is adapted from established methods for inducing CCI of the sciatic nerve in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Once anesthetized, shave the fur from the lateral surface of the thigh of the designated hind limb. Clean the surgical area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Incision: Make a small skin incision on the lateral aspect of the thigh.
-
Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Nerve Ligation: Carefully isolate the sciatic nerve proximal to its trifurcation. Place four loose ligatures of 4-0 chromic gut or silk suture around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tied just tight enough to elicit a brief twitch in the hind limb, indicating slight compression of the nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animal closely during recovery from anesthesia. House animals individually or in small groups with easy access to food and water.
Behavioral Testing Protocols
a) Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force.
-
Threshold Determination: The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response in at least 50% of the applications. The up-down method is a commonly used algorithm for determining this threshold.
-
Data Recording: Record the paw withdrawal threshold in grams.
b) Thermal Hyperalgesia: Hargreaves Test
This test measures the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the rats in individual testing chambers on the glass platform of the Hargreaves apparatus and allow them to acclimate for at least 15-20 minutes.
-
Stimulation: Position the radiant heat source beneath the mid-plantar surface of the hind paw.
-
Latency Measurement: Activate the heat source and record the time it takes for the rat to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Recording: Record the paw withdrawal latency in seconds.
This compound Administration Protocol
Materials:
-
This compound (ABT-594)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Solution Preparation: Dissolve this compound in sterile saline to the desired concentrations. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile saline. Further dilutions can be made from this stock solution.
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.
-
Administration: Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Timing: For acute effect studies, administer this compound 30-60 minutes before behavioral testing. For chronic studies, a daily administration schedule may be employed.
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: this compound's analgesic signaling pathway.
Experimental Workflow for this compound CCI Study
Caption: Experimental workflow for a this compound CCI study.
References
- 1. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-594 (a nicotinic acetylcholine agonist): anti-allodynia in a rat chemotherapy-induced pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Tebanicline with [3H]cytisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (also known as ABT-594) is a potent analgesic compound that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] The α4β2 subtype is a primary target, and its activation is linked to analgesic effects.[1][3] Understanding the binding characteristics of novel compounds like this compound to specific nAChR subtypes is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for nAChRs using [3H]cytisine, a well-established high-affinity agonist for these receptors.[4]
Radioligand binding assays are a fundamental tool in pharmacology to quantify the interaction between a ligand (in this case, this compound) and its receptor. In a competitive binding assay, an unlabeled compound (this compound) competes with a radiolabeled ligand ([3H]cytisine) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, the inhibitory concentration 50% (IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the unlabeled compound for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of nAChRs and the experimental workflow for the radioligand binding assay.
Caption: Simplified nAChR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocol
This protocol is designed for a competitive radioligand binding assay using membranes from cells expressing the target nAChR subtype (e.g., α4β2) and [3H]cytisine as the radioligand.
Materials and Reagents:
-
Membrane Preparation: Cell pellets from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells).
-
Radioligand: [3H]cytisine (specific activity ~20-40 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist, such as nicotine (100 µM) or unlabeled cytisine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 at room temperature.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI) for at least 1 hour at 4°C to reduce non-specific binding.
-
Cell harvester and vacuum filtration system.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Thaw the cell pellet on ice. b. Resuspend the pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. c. Homogenize the cell suspension using a Dounce homogenizer or a polytron. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay). h. Aliquot the membranes and store at -80°C until use.
-
Assay Setup: a. Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M. b. Prepare the [3H]cytisine working solution in the assay buffer. The final concentration in the assay should be close to its Kd value (typically 0.1-1.0 nM). c. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of assay buffer.
- Non-specific Binding: 50 µL of the non-specific binding control (e.g., 100 µM nicotine).
- This compound Competition: 50 µL of each this compound dilution.
-
Assay Performance: a. To each well, add 50 µL of the [3H]cytisine working solution. b. Add 100 µL of the diluted membrane preparation to each well (the amount of protein per well will need to be optimized, typically 20-100 µg). c. The final assay volume is 200 µL. d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration and Washing: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent. d. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
The percentage of specific binding at each this compound concentration is calculated as: (Binding in the presence of this compound - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site or two-site binding model and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [3H]cytisine.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of [3H]cytisine used in the assay.
-
Kd is the dissociation constant of [3H]cytisine for the receptor. This should be determined in a separate saturation binding experiment.
-
-
Data Presentation
The following tables summarize the binding affinities (Ki values) of this compound and other relevant nAChR ligands for various nAChR subtypes. It is important to note that the radioligand used can influence the determined Ki values.
Table 1: Binding Affinity of this compound (ABT-594) for nAChR Subtypes
| nAChR Subtype | Radioligand | Test Compound | Ki (nM) | Source Organism/Cell Line |
| α4β2 | [3H]cytisine | This compound | Data to be determined by the described protocol | e.g., HEK293 cells |
| α3β4 | [3H]epibatidine | This compound | 0.08 | Recombinant human |
| α2β4 | [3H]cytisine | This compound | Data to be determined by the described protocol | e.g., Recombinant |
| α7 | [125I]α-bungarotoxin | This compound | >1000 | Recombinant human |
Note: The Ki value for α3β4 is provided from a study using [3H]epibatidine for comparative purposes.
Table 2: Comparative Binding Affinities of nAChR Ligands
| Compound | nAChR Subtype | Radioligand | Ki (nM) |
| This compound (ABT-594) | α3β4 | [3H]epibatidine | 0.08 |
| Cytisine | α4β2 | [3H]epibatidine | 0.29 |
| α4β2 | [3H]cytisine | 0.15-0.34 | |
| α7 | [125I]α-bungarotoxin | 2700 | |
| Nicotine | α4β2 | [3H]cytisine | 1.0 |
| α4β2 | [3H]epibatidine | 0.8 | |
| α3β4 | [3H]epibatidine | 24 | |
| α7 | [125I]α-bungarotoxin | 1600 |
Data compiled from various sources. The specific experimental conditions may vary between studies.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch Clamp Electrophysiology to Study Tebanicline's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing whole-cell patch clamp electrophysiology for the characterization of Tebanicline's effects on neuronal nicotinic acetylcholine receptors (nAChRs). This document includes detailed protocols for studying this compound's potency, efficacy, and kinetics on the primary nAChR subtypes it targets: α4β2 and α3β4.
Introduction to this compound and its Mechanism of Action
This compound (also known as ABT-594) is a potent synthetic analogue of the natural alkaloid epibatidine. It functions as a selective agonist at neuronal nAChRs, demonstrating a high affinity for the α4β2 and α3β4 subtypes.[1][2] These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems. Activation of these channels by agonists like this compound leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.
Preclinical studies have highlighted this compound's potent analgesic properties in various pain models.[3] However, its development was halted due to adverse gastrointestinal side effects.[4] Understanding the detailed electrophysiological effects of this compound on its target receptors is crucial for elucidating its therapeutic potential and side-effect profile. Whole-cell patch clamp is the gold-standard technique for such investigations, offering high-resolution analysis of ion channel function.[5]
Data Presentation: this compound's Potency and Selectivity
The following tables summarize the key quantitative data for this compound's interaction with nAChRs.
| Parameter | Receptor Subtype | Value | Assay Method | Reference |
| Binding Affinity (Ki) | Human α4β2 nAChR | 37 pM | Radioligand Binding Assay | Cayman Chemical |
| Neuromuscular α1β1δγ nAChR | 10,000 nM | Radioligand Binding Assay | Cayman Chemical | |
| Functional Potency (EC50) | Human α4β2 nAChR | 140 nM | ⁸⁶Rb⁺ Efflux Assay | Tocris Bioscience |
This table quantitatively demonstrates this compound's high affinity and selectivity for the neuronal α4β2 nAChR subtype over the neuromuscular subtype.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound using whole-cell patch clamp electrophysiology on a suitable expression system, such as Human Embryonic Kidney (HEK-293) cells stably transfected with the human α4 and β2 or α3 and β4 nAChR subunits.
Cell Culture and Transfection
-
Cell Line: HEK-293 cells are a suitable host for the heterologous expression of nAChR subunits.
-
Transfection: Stably transfect HEK-293 cells with plasmids containing the cDNAs for human α4 and β2 subunits or α3 and β4 subunits. Select and maintain clonal cell lines expressing the desired receptors.
-
Culture Conditions: Culture the transfected cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating for Electrophysiology: For recording, plate the cells onto glass coverslips at a low density to allow for easy visualization and patching of individual cells. Recordings are typically optimal 1-2 days after plating.
Solutions and Reagents
| Solution | Component | Concentration |
| External (Extracellular) Solution | NaCl | 140 mM |
| KCl | 2.8 mM | |
| CaCl₂ | 2 mM | |
| MgCl₂ | 2 mM | |
| HEPES | 10 mM | |
| Glucose | 10 mM | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | KCl or K-Gluconate | 140 mM |
| MgCl₂ | 2 mM | |
| EGTA | 11 mM | |
| HEPES | 10 mM | |
| ATP-Mg | 2 mM | |
| GTP-Na | 0.3 mM | |
| pH adjusted to 7.2 with KOH | ||
| This compound Stock Solution | This compound HCl | 10 mM in dH₂O or DMSO |
| Store at -20°C. Dilute to final concentrations in external solution on the day of the experiment. |
Whole-Cell Patch Clamp Recording Procedure
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Visualization: Place a coverslip with the transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Gigaohm Seal Formation: Approach a selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Drug Application: Apply this compound at various concentrations using a fast perfusion system to elicit inward currents. To determine the dose-response relationship, apply increasing concentrations of this compound for a fixed duration (e.g., 2-5 seconds) with sufficient washout periods in between applications to allow for receptor recovery.
-
Data Acquisition: Record the elicited currents using a patch-clamp amplifier and appropriate data acquisition software.
Voltage Protocols for Studying nAChR Kinetics
-
Activation: To measure the activation kinetics, apply a saturating concentration of this compound and measure the 10-90% rise time of the elicited current.
-
Desensitization: To measure the rate of desensitization, apply this compound for an extended period (e.g., 10-30 seconds) and fit the decaying phase of the current with a single or double exponential function to obtain the time constant(s) of desensitization.
-
Recovery from Desensitization: To measure the rate of recovery from desensitization, use a paired-pulse protocol. Apply a conditioning pulse of this compound to induce desensitization, followed by a variable recovery interval in drug-free solution, and then a test pulse of this compound. Plot the amplitude of the test pulse response as a function of the recovery interval to determine the time course of recovery.
Visualization of Signaling Pathways and Workflows
Caption: this compound's signaling pathway at the neuronal synapse.
Caption: Experimental workflow for whole-cell patch clamp analysis.
References
- 1. Frontiers | α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus [frontiersin.org]
- 2. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. jneurosci.org [jneurosci.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: In Vitro Characterization of Tebanicline's Affinity for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
Introduction
Tebanicline (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Developed as a less toxic analog of epibatidine, a potent alkaloid derived from the poison dart frog, this compound has demonstrated significant analgesic effects in both animal and human trials, particularly in models of neuropathic pain.[1][2][3] Its mechanism of action involves binding to various nAChR subtypes, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Understanding the affinity and selectivity of this compound for different nAChR subtypes is essential for elucidating its pharmacological profile and for the development of more targeted therapeutics with improved side-effect profiles.
These application notes provide a summary of the in vitro binding affinities and functional potencies of this compound for various nAChR subtypes. Detailed protocols for key experimental procedures, namely radioligand binding assays and two-electrode voltage clamp electrophysiology, are included to enable researchers to conduct similar characterization studies.
Data Presentation: this compound Affinity for nAChR Subtypes
The following table summarizes the quantitative data for this compound's binding affinity (Ki) and functional activity (EC50) at various human nAChR subtypes. This data highlights the compound's selectivity profile.
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Notes |
| α4β2 | 0.14 | 140 | Selective agonist. |
| α3β4 | - | - | Binds with high specificity. |
| α7 | - | - | Lower affinity compared to α4β2. |
| α6β2 * | 0.12 | 7 (rat), 14 (monkey) | Potent partial agonist. |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for specific nAChR subtypes expressed in a cellular system.
Materials:
-
Cell Lines: HEK-293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
This compound Stock Solution: 10 mM in DMSO.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine or 100 µM Carbachol).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold PBS.
-
96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B).
-
Cell Harvester.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target nAChR subtype to ~90% confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of the non-specific control, and the membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Activity (EC50)
This protocol outlines the procedure for measuring the functional potency (EC50) and efficacy of this compound at specific nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed cRNA for the desired human nAChR subunits.
-
This compound Stock Solution: 10 mM in DMSO.
-
Agonist Control: Acetylcholine (ACh) or another known agonist for the nAChR subtype.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Microinjection Pipettes.
-
Two-Electrode Voltage Clamp Setup: Including amplifier, data acquisition system, and perfusion system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with 50 nL of a solution containing the cRNAs for the nAChR subunits of interest (e.g., a 1:1 ratio for α4 and β2 subunits).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Apply a saturating concentration of the agonist control (e.g., ACh) to determine the maximum current response (Imax).
-
After a washout period and return to baseline, apply increasing concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M) to the oocyte.
-
Record the peak inward current elicited by each concentration of this compound. Ensure a sufficient washout period between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Normalize the current response for each this compound concentration to the maximum response elicited by the agonist control.
-
Plot the normalized current response against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
The efficacy of this compound can be expressed as a percentage of the maximal response to the full agonist (ACh).
-
Caption: Workflow for TEVC Electrophysiology.
Signaling Pathway and Selectivity
Upon binding of an agonist like this compound, the nAChR undergoes a conformational change, opening its intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and initiation of downstream signaling events. In neurons, this can trigger the release of various neurotransmitters.
Caption: General nAChR Signaling Pathway.
The selectivity of this compound for different nAChR subtypes is a critical aspect of its pharmacological profile. The following diagram illustrates a logical relationship based on its known affinities.
Caption: this compound's nAChR Subtype Selectivity.
References
- 1. This compound [en.wikipedia-on-ipfs.org]
- 2. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Tebanicline in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Tebanicline (ABT-594), a potent non-opioid analgesic, in preclinical rodent models. This compound is a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 subtype, and has shown significant analgesic effects in various animal models of pain.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodent models. Please note that specific ED50 and pharmacokinetic values can vary depending on the specific experimental conditions, including the rodent strain, age, sex, and the specific pain model used.
| Parameter | Species | Pain Model | Administration Route | Effective Dose/ED50 | Reference(s) |
| Analgesic Dose | Rat | Neuropathic & Inflammatory Pain | Intraperitoneal (i.p.) | 0.04 - 0.12 mg/kg | |
| Antinociceptive Dose | Rat | Hot-Plate Test | Subcutaneous (s.c.) | 0.05 and 0.1 mg/kg | |
| Maximally-Effective Dose | Mouse | Hot-Plate & Abdominal Constriction | Intraperitoneal (i.p.) | 0.62 µmol/kg | |
| Oral Potency | Mouse | Hot-Plate Test | Oral (p.o.) | ~10-fold less potent than i.p. |
| Parameter | Species | Administration Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability | Reference(s) |
| Pharmacokinetics | Rat | Oral (p.o.) | Data not available | Data not available | Data not available | 35-80% | |
| Pharmacokinetics | Mouse | Intraperitoneal (i.p.) | Peak effect at 30 min | ~30 minutes | Effect present at 60 min, absent at 120 min | Data not available |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in Analgesia
This compound exerts its analgesic effects primarily through the activation of α4β2 nicotinic acetylcholine receptors located on neurons within the central and peripheral nervous systems. This activation modulates the release of various neurotransmitters involved in pain signaling, ultimately leading to a reduction in pain perception. The diagram below illustrates the simplified signaling pathway.
General Experimental Workflow for Preclinical Analgesic Testing
The following diagram outlines a typical workflow for evaluating the analgesic efficacy of a compound like this compound in a preclinical rodent model.
References
- 1. Peripheral alpha4beta2 nicotinic acetylcholine receptor signalling attenuates tactile allodynia and thermal hyperalgesia after nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Countering Opioid-induced Respiratory Depression in Male Rats with Nicotinic Acetylcholine Receptor Partial Agonists Varenicline and ABT 594 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schild Analysis: Determining Antagonist Affinity at Nicotinic Acetylcholine Receptors
Introduction
Schild analysis is a cornerstone of classical pharmacology, providing a robust method for quantifying the affinity of a competitive antagonist for its receptor. This is achieved by measuring the extent to which an antagonist shifts the concentration-response curve of an agonist. The resulting pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
This document provides a detailed protocol for conducting a Schild analysis to determine the antagonist affinity of a test compound at nicotinic acetylcholine receptors (nAChRs). While the user's query mentioned Tebanicline, it is important to note that this compound (also known as ABT-594) is widely characterized in scientific literature as a potent nAChR agonist, not an antagonist.[1][2][3] Its primary action is to stimulate, rather than block, these receptors.[3][4] Therefore, the following protocol is presented as a general method for characterizing a putative competitive antagonist at nAChRs.
Principle of Schild Analysis
Schild analysis is predicated on the principles of competitive antagonism, where an antagonist binds reversibly to the same site as an agonist without eliciting a response. The presence of the antagonist reduces the number of available receptors for the agonist to bind, thereby shifting the agonist's concentration-response curve to the right. A key characteristic of competitive antagonism is that this shift is surmountable, meaning that a maximal response can still be achieved by increasing the agonist concentration.
The Schild equation describes the relationship between the agonist dose ratio and the antagonist concentration:
log(DR - 1) = log[B] - log(KB)
Where:
-
DR (Dose Ratio): The ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
-
[B]: The concentration of the antagonist.
-
KB: The equilibrium dissociation constant of the antagonist.
A Schild plot is a graphical representation of this relationship, where log(DR - 1) is plotted against the logarithm of the antagonist concentration. For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the KB.
Data Presentation: Interpreting Schild Analysis Parameters
The quantitative data derived from a Schild analysis provides critical insights into the nature of the antagonist-receptor interaction. The key parameters are summarized in the table below.
| Parameter | Description | Interpretation |
| Dose Ratio (DR) | The factor by which the agonist concentration must be increased in the presence of an antagonist to restore a given level of response. | A higher dose ratio indicates a greater degree of antagonism at a given antagonist concentration. |
| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2. | A higher pA2 value signifies a more potent competitive antagonist. It is a direct measure of the antagonist's affinity for the receptor. |
| Schild Plot Slope | The slope of the regression line in a Schild plot (log(DR-1) vs. log[Antagonist]). | A slope of unity (1.0) is indicative of a simple, competitive, and reversible antagonism. Slopes significantly different from 1 may suggest other mechanisms, such as non-competitive antagonism or allosteric modulation. |
| KB | The equilibrium dissociation constant of the antagonist, representing the concentration of antagonist that occupies 50% of the receptors at equilibrium in the absence of an agonist. | A lower KB value indicates a higher affinity of the antagonist for the receptor. |
Experimental Protocols
The following protocols outline the key experiments for performing a Schild analysis to determine the antagonist affinity of a test compound at a specific nAChR subtype. These protocols are generalized and may require optimization based on the specific cell line, receptor subtype, and available equipment.
Protocol 1: In Vitro Functional Assay Using a Calcium Flux Readout
This protocol describes the use of a cell-based functional assay measuring changes in intracellular calcium ([Ca2+]i) as a readout of nAChR activation. Many nAChRs are ligand-gated ion channels that are permeable to Ca2+.
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for α3β4, HEK293 cells transfected with specific α and β subunits).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Known nAChR agonist (e.g., acetylcholine, nicotine, epibatidine).
-
Test compound (potential antagonist).
-
Microplate reader with fluorescence detection and automated liquid handling capabilities.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Methodology:
-
Cell Culture and Plating:
-
Culture the cells expressing the target nAChR subtype under standard conditions (e.g., 37°C, 5% CO2).
-
Seed the cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Schild Analysis Experiment:
-
Agonist Concentration-Response Curve (Control):
-
Prepare serial dilutions of the agonist in assay buffer.
-
Add the different concentrations of the agonist to the wells and measure the fluorescence intensity over time using the microplate reader. The peak fluorescence intensity corresponds to the response.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) from this curve.
-
-
Agonist Concentration-Response Curves in the Presence of Antagonist:
-
Prepare several fixed concentrations of the test compound (potential antagonist) in assay buffer.
-
Pre-incubate the cells with each fixed concentration of the antagonist for a sufficient time to allow for equilibrium to be reached (e.g., 15-30 minutes).
-
While the cells are incubating with the antagonist, prepare serial dilutions of the agonist.
-
Following the pre-incubation, add the different concentrations of the agonist to the antagonist-treated wells and measure the fluorescence response as before.
-
Generate a separate agonist concentration-response curve for each concentration of the antagonist used.
-
-
-
Data Analysis:
-
For each antagonist concentration, determine the new EC50 value for the agonist.
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
Calculate log(DR - 1) for each antagonist concentration.
-
Create a Schild plot by plotting log(DR - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the Schild plot. The pA2 is the x-intercept, and the slope should be determined.
-
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway upon activation of a neuronal nAChR.
Caption: Simplified nAChR signaling cascade upon agonist binding.
Schild Analysis Experimental Workflow
The diagram below outlines the logical workflow for conducting a Schild analysis experiment.
Caption: Experimental workflow for Schild analysis.
Logical Relationship in Competitive Antagonism
This diagram illustrates the logical relationship between an agonist, a competitive antagonist, and the receptor, as described by the Schild plot.
References
- 1. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulators of nicotinic acetylcholine receptors as analgesics. | Semantic Scholar [semanticscholar.org]
- 3. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Tebanicline Binding Assays Using nAChR-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (also known as ABT-594) is a potent analgesic that acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Understanding its binding characteristics to various nAChR subtypes is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. This document provides detailed application notes and protocols for conducting this compound binding and functional assays using various cell lines expressing nAChRs.
Recommended Cell Lines for Expressing nAChRs
The choice of cell line is critical for studying the interaction of this compound with specific nAChR subtypes. Both recombinant cell lines and those endogenously expressing nAChRs are valuable tools.
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are a widely used platform for the heterologous expression of specific nAChR subunits. They have low endogenous nAChR expression, providing a clean background for studying the pharmacology of recombinantly expressed receptors. Stable transfection of HEK293 cells with α4 and β2 subunits is a common model for studying the high-affinity nicotine binding sites in the brain.[1][2]
-
CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are an excellent host for the stable expression of recombinant nAChRs. They are robust and suitable for high-throughput screening applications. For certain nAChR subtypes, such as the α7 receptor, co-expression with the chaperone protein RIC-3 may be necessary to achieve functional cell surface expression.
-
SH-SY5Y (Human Neuroblastoma) Cells: This cell line is of neuronal origin and endogenously expresses several nAChR subtypes, including α3, α5, α7, β2, and β4 subunits. This makes them a useful model for studying nAChR function in a more neuron-like environment. However, the presence of multiple subtypes can complicate the interpretation of binding data for a specific receptor.
-
IMR-32 (Human Neuroblastoma) Cells: This cell line is known to express ganglionic-like α3β4 nAChRs and can be used for radioligand binding studies with ligands that target this subtype.[3]
Quantitative Data: this compound Binding Affinities
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for various nAChR subtypes. This data is compiled from studies using different experimental systems.
| nAChR Subtype | Cell Line/System | Radioligand | Ki (nM) | EC50 (nM) | Reference |
| Human α4β2 | HEK293 (K177) | --INVALID-LINK---Cytisine | 0.055 | 140 | [4] |
| Rat α4β2 | Rat Brain Membranes | --INVALID-LINK---Cytisine | 0.037 | - | [4] |
| Human α3β4-like | IMR-32 Cells | - | - | 340 | |
| Human α6β4 | Cryo-EM structure | - | - | Agonist | |
| Human α7 | Oocytes | - | - | 56,000 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α4β2 nAChR expressed in HEK293 cells using [³H]-Epibatidine as the radioligand.
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR.
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotics).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Radioligand: [³H]-Epibatidine (specific activity ~30-60 Ci/mmol).
-
Non-specific binding determinator: Nicotine (100 µM final concentration).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-α4β2 cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Lyse the cells in ice-cold hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the ultracentrifugation.
-
Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 0.1-0.5 mg/mL. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Store membrane preparations in aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Epibatidine solution (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of Nicotine solution (100 µM final concentration), 50 µL of [³H]-Epibatidine solution, and 100 µL of the membrane preparation.
-
Competition Binding: Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Add 50 µL of each this compound dilution, 50 µL of [³H]-Epibatidine solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours on a plate shaker to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration apparatus.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for this compound Radioligand Binding Assay.
Protocol 2: Functional Assay - Calcium Imaging
This protocol describes a functional assay to measure the effect of this compound on nAChR activation by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR.
-
Cell culture medium.
-
96-well black-walled, clear-bottom microplates.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (20% solution in DMSO).
-
This compound stock solution.
-
Positive control agonist (e.g., Nicotine).
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-α4β2 cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For example, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127, and then add this to 5 mL of HBSS.
-
Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate with serial dilutions of this compound and a positive control (e.g., Nicotine) at 4x the final desired concentration in HBSS.
-
Place both the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for several minutes to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a saturating concentration of the positive control agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
nAChR Signaling Pathway
Activation of nAChRs, particularly the α4β2 subtype, by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. The increase in intracellular Ca²⁺ acts as a second messenger, triggering downstream signaling cascades. Two prominent pathways activated by nAChRs are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in regulating a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.
Caption: nAChR Signaling Pathway Activated by this compound.
References
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming gastrointestinal side effects of Tebanicline in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebanicline. The information provided aims to help overcome the common gastrointestinal (GI) side effects observed during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly ABT-594) is a potent analgesic compound that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It shows affinity for both α4β2 and α3β4 nAChR subtypes. Its analgesic effects are primarily attributed to its action on the α4β2 subtype, while its gastrointestinal side effects are largely mediated by the activation of the α3β4 subtype.[1]
Q2: What are the most common gastrointestinal side effects associated with this compound?
A2: Clinical trials with this compound were discontinued due to a high incidence of unacceptable gastrointestinal side effects. The most frequently reported adverse events include nausea, vomiting, dizziness, and asthenia.[2][3]
Q3: Why does this compound cause these gastrointestinal side effects?
A3: The prevailing hypothesis is that the activation of α3β4-containing nAChRs in the enteric nervous system and the central nervous system contributes significantly to the observed gastrointestinal adverse effects.[1] These receptors are involved in regulating gut motility and emetic reflexes.
Q4: Are there any known strategies to mitigate these side effects in a research setting?
A4: Yes, several strategies can be explored in a research context. These include dose-titration protocols, co-administration with a selective α3β4 nAChR antagonist, and dietary modifications in animal models. This guide provides more detailed experimental protocols for these approaches.
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting in Animal Models
Problem: Animals administered this compound exhibit behaviors indicative of nausea and emesis (in species that can vomit) or nausea-like behaviors in rodents (e.g., pica, conditioned taste aversion), leading to distress and confounding experimental results.
Possible Cause: Activation of α3β4 nAChRs in the brainstem and enteric nervous system.
Troubleshooting Steps:
-
Dose-Response Assessment:
-
Conduct a thorough dose-response study to identify the minimum effective analgesic dose with the lowest incidence of GI side effects.
-
Rationale: this compound's side effects are dose-dependent. Finding a therapeutic window is critical.
-
-
Co-administration with a Selective α3β4 Antagonist:
-
Administer a selective α3β4 nAChR antagonist prior to this compound.
-
Experimental Drug: While specific drugs for this purpose are still investigational, compounds like 18-Methoxycoronaridine have shown selectivity for this receptor subtype in research settings.
-
Rationale: A selective antagonist can block the binding of this compound to the α3β4 receptors responsible for GI effects while preserving its analgesic action at α4β2 receptors.
-
-
Use of a General nAChR Antagonist:
-
In preclinical models, co-administer a non-selective nAChR antagonist like mecamylamine.
-
Rationale: Mecamylamine has been shown to block the effects of nicotinic agonists and can serve as a tool to confirm that the side effects are indeed nAChR-mediated.
-
Issue 2: Altered Gut Motility (Constipation or Diarrhea) in Experimental Animals
Problem: this compound administration leads to significant changes in gastrointestinal transit time, affecting animal welfare and data interpretation.
Possible Cause: Nicotinic acetylcholine receptors are crucial regulators of peristalsis in the colon. Activation of these receptors can lead to dysregulated gut motility.
Troubleshooting Steps:
-
Assess Gut Motility:
-
Utilize a charcoal meal transit assay in rodents to quantify the effect of this compound on intestinal transit.
-
Rationale: This provides a quantitative measure of the pro- or anti-motility effects of the drug.
-
-
Dietary Modification (for chronic studies):
-
Ensure a consistent and fiber-rich diet for the animals.
-
Rationale: A high-fiber diet can help normalize bowel function and may counteract mild to moderate constipation.
-
-
Fractionated Dosing:
-
Instead of a single high dose, administer this compound in two or three smaller doses throughout the day.
-
Rationale: This can maintain therapeutic levels while minimizing peak plasma concentrations that are more likely to induce significant GI effects.
-
Data Presentation
Table 1: Dose-Dependent Adverse Events of this compound (ABT-594) in a Phase II Clinical Trial
| Treatment Group (BID) | Nausea (%) | Dizziness (%) | Vomiting (%) | Abnormal Dreams (%) | Asthenia (%) | Dropout Rate due to Adverse Events (%) |
| Placebo | - | - | - | - | - | 9 |
| 150 µg | 28 | - | - | - | - | 28 |
| 225 µg | 46 | - | - | - | - | 46 |
| 300 µg | 66 | - | - | - | - | 66 |
Data extracted from a Phase II, randomized, multicenter, double-blind, placebo-controlled study in patients with diabetic peripheral neuropathic pain. The most frequently reported adverse events are listed.
Experimental Protocols
Protocol 1: Pica Assay for Nausea-Like Behavior in Rodents
Objective: To indirectly measure nausea in rats or mice following this compound administration by quantifying the consumption of non-nutritive substances (kaolin).
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Kaolin pellets
-
Standard rodent chow
-
Metabolic cages for individual housing
Procedure:
-
Acclimatize animals to the experimental setup, including the presence of kaolin pellets, for 3-4 days.
-
Establish a baseline of daily kaolin and chow consumption for each animal.
-
On the test day, administer this compound or vehicle control at the desired dose and route.
-
Immediately after administration, return the animals to their cages with pre-weighed kaolin and chow.
-
Measure the amount of kaolin and chow consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
An increase in kaolin consumption relative to baseline and the control group is indicative of a nausea-like state.
Protocol 2: Charcoal Meal Transit Assay for Gut Motility
Objective: To assess the effect of this compound on gastrointestinal transit time in rodents.
Materials:
-
This compound
-
Vehicle control
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Oral gavage needle
Procedure:
-
Fast animals for 12-18 hours with free access to water.
-
Administer this compound or vehicle control at the desired dose and route.
-
After a set time (e.g., 30 minutes), administer a standard volume of the charcoal meal via oral gavage.
-
After another set time (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the transit percentage between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: this compound's dual action on nAChR subtypes.
Caption: Troubleshooting workflow for this compound's GI effects.
Caption: Simplified nAChR signaling in an enteric neuron.
References
- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Tebanicline Research: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the narrow therapeutic window of Tebanicline (ABT-594) in experimental settings. This compound, a potent partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), has shown significant analgesic potential but its clinical development was halted due to a high incidence of adverse effects.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to aid in the safe and effective use of this compound in preclinical research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during experiments with this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype.[2][3] It also binds to the α3β4 subtype, though with lower affinity.[2] Its analgesic effects are primarily mediated through the activation of central nAChRs.
Q2: Why does this compound have a narrow therapeutic window?
A2: The narrow therapeutic window of this compound is attributed to the dose-dependent activation of different nAChR subtypes. While analgesic effects are mediated by α4β2 receptor activation, higher doses can lead to the activation of α3β4 and other nAChRs, resulting in a range of adverse effects, including gastrointestinal issues, dizziness, and cardiovascular changes.
Q3: What are the most common adverse effects observed with this compound administration in animal models?
A3: In rodent models, this compound administration can lead to a dose-dependent increase in adverse effects such as hypothermia, seizures, and an increase in blood pressure. At higher doses, motor impairment may also be observed.
Q4: My animals are experiencing seizures after this compound administration. What should I do?
A4: this compound-induced seizures are a serious adverse effect. The non-selective nAChR antagonist, mecamylamine, has been shown to block the convulsive effects of nicotine and other nicotinic agonists and may be a potential treatment avenue. In a seizure event, immediate intervention with a benzodiazepine such as diazepam, as per your institution's approved veterinary protocols, is recommended. It is crucial to have an emergency response plan in place before starting experiments with doses of this compound that may induce seizures.
Q5: I am observing a significant drop in my animals' body temperature after this compound injection. How can I manage this?
A5: this compound can induce hypothermia. To manage this, provide supplemental heating using a warming pad or an overhead lamp to maintain the animal's core body temperature within the normal physiological range. Monitor the animal's temperature regularly using a rectal probe.
Q6: How can I minimize the variability in the analgesic response to this compound in my experiments?
A6: To minimize variability, ensure precise and consistent dosing for all animals. Acclimatize the animals to the experimental procedures and environment to reduce stress-induced variations in pain perception. Using a well-defined and standardized pain model is also critical.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and dose selection.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |
| Rat α4β2 nAChR | 37 pM | 140 nM |
| Human α4β2 nAChR | 55 pM | 140 nM |
| Human α1β1δγ (neuromuscular) nAChR | 10,000 nM | - |
| Human α7 nAChR | - | 56,000 nM |
Data sourced from Donnelly-Roberts et al., 1998.
Table 2: Dose-Response Relationship of this compound in Rodent Models
| Effect | Species | Route of Administration | Effective Dose (ED50) / Dose Range | Adverse Effect Dose (TD50) / Dose Range |
| Analgesia (Hot-Plate Test) | Rat | Subcutaneous (s.c.) | 0.05 - 0.1 mg/kg | > 0.1 mg/kg (hypothermia, seizures) |
| Analgesia (Formalin Test) | Mouse | Intraperitoneal (i.p.) | Dose-dependent effects observed | Not specified |
| Seizures | Mouse | Intraperitoneal (i.p.) | - | ED50: 1.9 µmol/kg |
| Lethality | Mouse | Intraperitoneal (i.p.) | - | LD50: 19.1 µmol/kg |
Data compiled from Boyce et al., 2000 and Bannon et al., 1998.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (%) |
| Mouse | Oral | - | - | < 0.5 h | ~35-80% |
| Rat | Oral | - | - | - | ~35-80% |
| Dog | Oral | - | - | 4.7 h | ~35-80% |
Data is limited and presented as a range across various species as reported by Bannon et al., 1998.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation and Administration of this compound for Subcutaneous Injection in Rats
Materials:
-
This compound hydrochloride (ABT-594 HCl)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Vehicle Preparation: The recommended vehicle for subcutaneous injection is sterile saline (0.9% NaCl).
-
This compound Solubilization: this compound HCl is generally soluble in aqueous solutions.
-
Directly dissolve the required amount of this compound HCl in sterile saline to achieve the desired final concentration.
-
If solubility issues arise, a small amount of DMSO (e.g., up to 10% of the final volume) can be used to initially dissolve the compound, followed by dilution with sterile saline. Ensure the final DMSO concentration is consistent across all experimental groups and is at a level that does not produce independent effects.
-
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the target dose.
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (back) area to form a "tent."
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
Protocol 2: Hot-Plate Test for Analgesia Assessment in Rats
Apparatus:
-
Hot-plate analgesia meter with a consistent surface temperature.
-
Plexiglass cylinder to confine the animal to the hot surface.
Procedure:
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Place each rat individually on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is removed from the hot plate regardless of its response.
-
-
This compound Administration: Administer this compound or the vehicle control as described in Protocol 1.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place the rat back on the hot plate and measure the response latency as in the baseline measurement. An increase in latency compared to the baseline and vehicle-treated animals indicates an analgesic effect.
Protocol 3: Monitoring and Management of Adverse Effects
1. Seizure Monitoring and Intervention:
- Observation: Continuously observe animals for the first 2 hours after high-dose this compound administration for any signs of seizure activity (e.g., clonus, tonus, loss of posture).
- Intervention: If a seizure occurs, be prepared to administer an anticonvulsant such as diazepam (5-10 mg/kg, i.p.) as per your institution's approved veterinary protocol. Ensure the animal is in a safe, open space to prevent injury during the seizure.
2. Hypothermia Management:
- Monitoring: Measure the rectal temperature of the animals at baseline and at regular intervals after this compound administration.
- Intervention: If a significant drop in body temperature is observed (e.g., below 36°C), provide a source of external heat, such as a heating pad set to a low temperature or an infrared lamp, to maintain the animal's core body temperature. Avoid overheating the animal.
3. Cardiovascular Monitoring (Blood Pressure):
- Method: For continuous and accurate blood pressure monitoring, the use of telemetry is recommended. This involves the surgical implantation of a transmitter. Alternatively, non-invasive tail-cuff plethysmography can be used for intermittent measurements.
- Management of Hypertension: If significant hypertension is a concern for the experimental paradigm, co-administration of an antihypertensive agent may be considered. However, this will introduce a confounding variable and should be carefully justified. The choice of antihypertensive would depend on the specific research question.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action at the synapse.
Experimental Workflow for Assessing this compound's Analgesic Efficacy
Caption: Workflow for a typical this compound analgesic study.
Troubleshooting Logic for Adverse Events
Caption: Decision tree for managing this compound-induced adverse events.
References
Tebanicline Dose-Dependent Adverse Effects: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent adverse effects of Tebanicline (ABT-594) observed in animal models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may be encountered during preclinical investigations.
Troubleshooting Guides and FAQs
This section provides practical guidance in a question-and-answer format to address common challenges and queries related to this compound research in animal models.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary dose-limiting adverse effects of this compound observed in animal models? A1: The primary dose-limiting adverse effects of this compound in animal models, particularly rats and mice, are dose-dependent and include hypothermia, motor impairment (ataxia), seizures, and cardiovascular effects such as hypertension.[1][2][3] At higher doses, more severe effects, including life-threatening seizures, have been observed.[1]
-
Q2: At what doses do the analgesic effects of this compound typically occur, and how does this compare to the doses causing adverse effects? A2: this compound has shown potent antinociceptive (analgesic) effects in rats at subcutaneous (s.c.) doses of 0.05 and 0.1 mg/kg.[1] In mice, the maximally-effective antinociceptive dose in several tests was 0.62 micromol/kg, intraperitoneally (i.p.). Adverse effects such as hypothermia and seizures tend to occur at doses higher than those required for analgesia, indicating a narrow therapeutic window.
-
Q3: Which nicotinic acetylcholine receptor (nAChR) subtypes are responsible for the therapeutic versus adverse effects of this compound? A3: this compound is an agonist at both α4β2 and α3β4 neuronal nicotinic acetylcholine receptors. It is hypothesized that the analgesic effects are primarily mediated by the α4β2 subtype, while the adverse autonomic and cardiovascular effects are largely attributed to the activation of the α3β4 subtype.
-
Q4: Can the adverse effects of this compound be mitigated by co-administration of other agents? A4: The adverse effects of this compound, such as convulsions and hypertension, can be abolished by pretreatment with a brain-penetrant neuronal nAChR antagonist like mecamylamine. This demonstrates that these effects are mediated through the activation of nicotinic receptors.
-
Q5: Are there species-specific differences in the adverse effect profile of this compound? A5: While comprehensive comparative toxicology data is limited in publicly available literature, existing studies in rats and mice show similar profiles of adverse effects, including hypothermia and motor impairment. However, the specific doses at which these effects occur and their severity may vary between species.
Troubleshooting Guide
-
Issue 1: Animals exhibit significant hypothermia after this compound administration.
-
Troubleshooting Steps:
-
Dose Reduction: Hypothermia is a dose-dependent effect. Consider reducing the dose of this compound to the lowest effective analgesic dose.
-
Temperature Monitoring: Continuously monitor the core body temperature of the animals using a rectal probe or other appropriate methods.
-
Environmental Control: Maintain the ambient temperature of the animal housing and testing areas within a thermoneutral zone for the species being studied.
-
External Warming: Provide a heat source, such as a heating pad set to a safe temperature, to help the animals maintain their body temperature.
-
-
-
Issue 2: Seizure activity is observed in a dose-escalation study.
-
Troubleshooting Steps:
-
Immediate Termination of Dosing: If seizures are observed, immediately cease administration of this compound to that animal and any subsequent animals in that dose group.
-
Dose-Range Finding: The appearance of seizures indicates that the upper dose limit has been exceeded. Redesign the dose-escalation study with smaller dose increments to more accurately determine the maximum tolerated dose (MTD).
-
Antagonist Administration: For acute, severe seizures, administration of a nAChR antagonist like mecamylamine may be considered, though this should be part of a pre-approved experimental protocol.
-
Careful Observation: Closely monitor animals for any pre-seizure behaviors (e.g., tremors, hyperreactivity) in subsequent studies.
-
-
-
Issue 3: Inconsistent results in motor coordination assessments (e.g., rotarod test).
-
Troubleshooting Steps:
-
Acclimatization and Training: Ensure all animals are properly acclimatized to the testing room and trained on the rotarod apparatus before the experiment to reduce stress and variability.
-
Dose-Dependent Impairment: Recognize that this compound can cause dose-dependent motor impairment. If assessing analgesia, use doses that have been shown to not cause motor deficits.
-
Baseline Measurements: Establish a stable baseline performance for each animal before drug administration.
-
Control for Hypothermia: As hypothermia can affect motor performance, ensure that body temperature is maintained within the normal range during the test.
-
-
Data Presentation: Quantitative Dose-Dependent Adverse Effects
The following tables summarize the available quantitative data on the dose-dependent adverse effects of this compound in animal models. Due to the limitations of publicly available preclinical data, some information is presented as observed effects at specific doses rather than a full dose-response curve.
Table 1: Dose-Dependent Adverse Effects of this compound in Rats
| Dose (mg/kg) | Route | Adverse Effect | Severity/Incidence | Reference |
| 0.05 - 0.1 | s.c. | Analgesia (Hot-plate test) | Increased response latencies | |
| > 0.1 | s.c. | Hypothermia | Observed | |
| > 0.1 | s.c. | Seizures | Life-threatening | |
| 0.01 | i.v. | Increased Blood Pressure | Dose-dependent increase | |
| 0.1 | i.v. | Increased Blood Pressure | Dose-dependent increase | |
| 0.2/day | s.c. (7 days) | Nicotine-like abstinence syndrome | Induced by mecamylamine challenge | |
| 0.04 - 0.12 | i.p. | Hypothermia, Hyperreactivity, Ataxia | Observed at maximum doses |
Table 2: Dose-Dependent Adverse Effects of this compound in Mice
| Dose (µmol/kg) | Route | Adverse Effect | Severity/Incidence | Reference |
| 0.62 | i.p. | Analgesia (Hot-plate, Cold-plate, Writhing) | Maximally-effective dose | |
| Antinociceptive dose range | i.p. | Reduced body temperature | Observed | |
| Antinociceptive dose range | i.p. | Reduced spontaneous exploration | Observed | |
| Antinociceptive dose range | i.p. | No reliable impairment in rotarod test | Not consistently observed | |
| 1.9 | i.p. | Overt Seizures (ED50) | 50% of animals | |
| 19.1 | i.p. | Lethality (LD50) | 50% of animals |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound's adverse effects are provided below.
1. Hot-Plate Test for Thermal Nociception
-
Objective: To assess the analgesic effect of this compound against a thermal stimulus.
-
Apparatus: A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.
-
Procedure:
-
Set the surface temperature of the hot-plate to 55 ± 0.5°C.
-
Place a transparent cylinder on the surface to confine the animal.
-
Gently place the animal (rat or mouse) onto the hot surface and start a timer.
-
Observe the animal for nociceptive responses, typically hind paw licking or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be pre-determined to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the apparatus and assigned the maximum latency score.
-
Administer this compound or vehicle control at the desired dose and route.
-
Repeat the hot-plate test at specified time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
2. Rotarod Test for Motor Coordination
-
Objective: To evaluate the effect of this compound on motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus with a rotating rod of a diameter suitable for the species being tested.
-
Procedure:
-
Training: Prior to the experiment, train the animals on the rotarod for a set number of trials (e.g., 3 trials per day for 2 days) at a constant low speed or with gentle acceleration. This is to ensure the animals can perform the task and to establish a baseline.
-
Testing:
-
On the day of the experiment, record a baseline latency to fall for each animal.
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Administer this compound or vehicle control.
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At predetermined time points after administration, place the animal on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
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Record the latency (in seconds) for the animal to fall off the rod.
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A maximum trial duration (e.g., 300 seconds) is typically set. Animals that remain on the rod for the entire duration are assigned the maximum score.
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Repeat for a set number of trials with an inter-trial interval (e.g., 15 minutes).
-
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and an experimental workflow relevant to the study of this compound.
Caption: this compound's dual agonism on nAChR subtypes and downstream effects.
Caption: Workflow for assessing dose-dependent adverse effects of this compound.
References
Tebanicline Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of Tebanicline (ABT-594) clinical trials. The content is presented in a question-and-answer format to directly address specific issues and inquiries that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound clinical trials?
A1: The clinical development of this compound was halted primarily due to an unacceptable incidence of dose-dependent gastrointestinal and central nervous system side effects.[1][2][3] While demonstrating analgesic efficacy in a Phase II trial for diabetic peripheral neuropathic pain, the adverse event profile limited its therapeutic window.[2][3]
Q2: At what stage of clinical development was this compound discontinued?
A2: this compound progressed to Phase II clinical trials before its development was discontinued.
Q3: What were the specific adverse events reported in the this compound clinical trials?
A3: The most frequently reported adverse events were nausea, dizziness, vomiting, and abnormal dreams. These side effects were dose-dependent, with a significantly higher incidence and dropout rate observed in the active treatment arms compared to the placebo group.
Troubleshooting Guide
Problem: Difficulty replicating the analgesic effects of this compound in preclinical models without observing significant side effects.
Possible Cause: The therapeutic window of this compound is narrow, and the analgesic effects are closely tied to its adverse effect profile. This is attributed to its mechanism of action as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α3β4 subtypes. The analgesic properties are thought to be mediated by the α4β2 subtype, while the adverse effects are largely associated with the activation of the α3β4 subtype located in autonomic ganglia.
Solution:
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Dose-response studies: Conduct careful dose-response studies to identify a potential therapeutic window in your specific model.
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Selective antagonists: Co-administer a selective α3β4 antagonist to investigate if the side effects can be mitigated while preserving the analgesic effects mediated by α4β2 activation.
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Alternative models: Consider using alternative pain models that may have a different sensitivity to the analgesic versus the adverse effects of this compound.
Quantitative Data Summary
The following table summarizes the key efficacy and adverse event data from the Phase II clinical trial of this compound in patients with diabetic peripheral neuropathic pain conducted by Rowbotham et al. (2009).
| Treatment Group (BID) | Mean Change in Pain Score (from baseline) | Patients with ≥50% Pain Reduction | Dropout Rate due to Adverse Events | Most Common Adverse Events |
| Placebo | -1.1 | - | 9% | - |
| This compound 150 µg | -1.9 | Greater than placebo | 28% | Nausea, Dizziness, Vomiting, Abnormal Dreams |
| This compound 225 µg | -1.9 | Greater than placebo | 46% | Nausea, Dizziness, Vomiting, Abnormal Dreams |
| This compound 300 µg | -2.0 | Greater than placebo | 66% | Nausea, Dizziness, Vomiting, Abnormal Dreams |
Experimental Protocols
Key Clinical Trial: A Randomized, Double-Blind, Placebo-Controlled Trial Evaluating the Efficacy and Safety of ABT-594 in Patients with Diabetic Peripheral Neuropathic Pain (Rowbotham et al., 2009)
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Objective: To evaluate the analgesic efficacy and safety of this compound (ABT-594) in patients with painful diabetic peripheral neuropathy.
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: 266 patients with a diagnosis of diabetic peripheral neuropathy and a mean baseline pain score of at least 4 on an 11-point numeric rating scale (NRS).
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Intervention: Patients were randomized to one of four treatment groups: placebo or this compound at doses of 150 µg, 225 µg, or 300 µg, administered twice daily (BID) for 7 weeks.
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Primary Outcome Measure: The change from baseline to the final week in the weekly mean 24-hour average pain score on the 11-point NRS.
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Secondary Outcome Measures: Included the proportion of patients with at least a 50% reduction in the mean pain score, and assessments of sleep, mood, and quality of life.
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Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts as a partial agonist at α4β2 and α3β4 neuronal nicotinic acetylcholine receptors (nAChRs). Its analgesic effects are primarily attributed to the activation of α4β2 nAChRs in the central nervous system, leading to modulation of pain signaling pathways. The undesirable side effects are largely due to the activation of α3β4 nAChRs in the peripheral autonomic ganglia.
Caption: this compound's dual agonism on nAChR subtypes.
Downstream Signaling of α4β2 nAChR Activation
Activation of α4β2 nAChRs by an agonist like this compound leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization. The influx of Ca2+ can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are implicated in neuronal survival and modulation of synaptic plasticity.
Caption: Downstream signaling cascade of α4β2 nAChR activation.
Clinical Trial Workflow for this compound in Diabetic Neuropathy
The Phase II clinical trial for this compound in diabetic peripheral neuropathy followed a structured workflow from patient recruitment to data analysis.
Caption: Workflow of the Phase II this compound clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Formulation strategies to mitigate Tebanicline's side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebanicline. The focus is on formulation strategies to mitigate its known side effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant dose-limiting side effects, primarily nausea and dizziness, in our preclinical models with this compound. Is this expected?
A1: Yes, this is a known issue with this compound (ABT-594). Development of this compound was halted during Phase II clinical trials due to an unacceptable incidence of gastrointestinal side effects, including nausea, dizziness, vomiting, and abnormal dreams.[1][2] These adverse effects are dose-dependent and have led to high dropout rates in clinical studies.[2]
Q2: What is the underlying mechanism of this compound's side effects?
A2: this compound is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with affinity for both α4β2 and α3β4 subtypes.[1][3] The analgesic properties of this compound are primarily mediated by the activation of α4β2 nAChRs in the central nervous system. Conversely, the undesirable side effects, such as nausea and vomiting, are largely attributed to the activation of α3β4 nAChRs, which are predominantly found in the peripheral nervous system and autonomic ganglia.
Q3: What formulation strategies can we employ to mitigate these side effects?
A3: The most promising strategy identified in preclinical studies is the co-administration of this compound with a positive allosteric modulator (PAM) selective for the α4β2 nAChR . This approach aims to enhance the analgesic effects mediated by α4β2 receptors, allowing for the use of a lower, better-tolerated dose of this compound, thereby reducing the activation of α3β4 receptors and their associated side effects.
Q4: Is there a specific α4β2-selective PAM that has been studied with this compound?
A4: Yes, preclinical studies have investigated the co-administration of this compound with NS9283 (also known as A-969933) , an oxadiazole analog that acts as a selective α4β2 PAM. This combination has been shown to significantly enhance the analgesic efficacy of this compound without exacerbating emetic effects.
Q5: We are considering a controlled-release formulation to manage Cmax-related side effects. Is there any data on this for this compound?
A5: While a logical approach, there is currently no publicly available research specifically detailing the development or testing of controlled-release, prodrug, or nanoparticle-based formulations for this compound to mitigate its side effects. The primary focus of published mitigation strategies has been on the co-administration with α4β2-selective PAMs.
Q6: How can we assess the reduction in side effects in our animal models?
A6: For nausea and vomiting, ferret and cat models are commonly used as they exhibit an emetic reflex. In these models, the frequency of retching and vomiting episodes is quantified following drug administration. For other side effects like dizziness or motor impairment, rotarod tests can be employed to assess motor coordination. Detailed behavioral observation is also crucial to identify any signs of distress or abnormal activity in the animals.
Data Presentation
Table 1: this compound (ABT-594) Phase II Clinical Trial - Adverse Events
| Adverse Event | Placebo Group Dropout Rate (%) | This compound (150 µg BID) Dropout Rate (%) | This compound (225 µg BID) Dropout Rate (%) | This compound (300 µg BID) Dropout Rate (%) |
| Any Adverse Event | 9 | 28 | 46 | 66 |
| Nausea | Not specified | Most frequently reported | Most frequently reported | Most frequently reported |
| Dizziness | Not specified | Frequently reported | Frequently reported | Frequently reported |
| Vomiting | Not specified | Frequently reported | Frequently reported | Frequently reported |
| Abnormal Dreams | Not specified | Frequently reported | Frequently reported | Frequently reported |
| Asthenia | Not specified | Frequently reported | Frequently reported | Frequently reported |
Data summarized from a Phase II, randomized, multicenter, double-blind, placebo-controlled study in patients with diabetic peripheral neuropathic pain.
Experimental Protocols
Protocol: Co-administration of this compound and an α4β2 PAM (NS9283) in a Rat Model of Neuropathic Pain
This protocol is a representative methodology based on published preclinical studies.
1. Objective: To evaluate if co-administration of a sub-therapeutic dose of this compound with the α4β2 PAM NS9283 can produce significant antinociception without inducing significant side effects.
2. Animal Model:
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Species: Male Sprague-Dawley rats.
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Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve to induce neuropathic pain.
3. Drug Preparation:
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This compound (ABT-594): Dissolve in sterile 0.9% saline.
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NS9283: Prepare a suspension in a vehicle of 0.5% methylcellulose in sterile water.
4. Experimental Groups:
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Group 1: Vehicle (Saline + Methylcellulose vehicle)
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Group 2: this compound (sub-therapeutic dose, e.g., 0.01 mg/kg, subcutaneous) + Vehicle for PAM
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Group 3: Vehicle for this compound + NS9283 (e.g., 3 mg/kg, oral gavage)
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Group 4: this compound (0.01 mg/kg, s.c.) + NS9283 (3 mg/kg, p.o.)
5. Administration:
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Administer NS9283 or its vehicle by oral gavage 60 minutes prior to the administration of this compound or its vehicle.
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Administer this compound or its vehicle subcutaneously.
6. Efficacy Assessment (Antinociception):
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Assay: Von Frey test to measure mechanical allodynia.
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Procedure: Measure the paw withdrawal threshold in response to calibrated von Frey filaments at baseline (pre-injury and pre-drug) and at 30, 60, 90, and 120 minutes post-Tebanicline administration.
7. Side Effect Assessment:
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Nausea/Vomiting (Pica Model): Immediately following the final nociceptive test, provide a pre-weighed amount of kaolin clay. Measure the amount of kaolin consumed over a 2-hour period. Increased kaolin consumption is an indicator of pica, a surrogate for nausea in rats.
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Motor Impairment: Conduct a rotarod test at 60 minutes post-Tebanicline administration. Record the latency to fall from the rotating rod.
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General Behavioral Observation: Observe animals for any signs of abnormal behavior (e.g., writhing, excessive grooming, lethargy) for 2 hours post-Tebanicline administration.
8. Data Analysis:
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Analyze antinociceptive data using a two-way ANOVA with repeated measures, followed by a post-hoc test.
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Analyze side effect data using a one-way ANOVA or Kruskal-Wallis test, as appropriate.
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A p-value of <0.05 is considered statistically significant.
Mandatory Visualizations
Caption: this compound's dual agonism at nAChR subtypes and resulting effects.
Caption: Workflow for mitigating this compound's side effects via PAM co-administration.
Caption: Comparative signaling pathways of α4β2 and α3β4 nAChRs upon this compound activation.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing solubility and stability issues of Tebanicline in vitro
Welcome to the Technical Support Center for Tebanicline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your research.
I. Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in your experimental medium can lead to inaccurate dosing and unreliable results. The following guide will help you troubleshoot and prevent this issue.
Observation: A visible precipitate or cloudiness appears in the cell culture medium or buffer immediately after adding the this compound stock solution.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound is higher than its solubility limit in the aqueous medium.[1][2] |
| - Decrease Final Concentration: Lower the final working concentration of this compound. | |
| - Use a Higher Stock Concentration: Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution into the aqueous medium.[1] | |
| - Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium to avoid localized high concentrations.[1] | |
| Rapid Solvent Polarity Change | The rapid change from a non-polar organic solvent (like DMSO) to a polar aqueous medium can cause the compound to crash out of solution.[2] |
| - Slow Addition and Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
Observation: The solution is initially clear, but a precipitate forms over time during incubation (e.g., at 37°C).
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | This compound may have lower solubility at the incubation temperature (e.g., 37°C) compared to room temperature. |
| - Pre-warm the Medium: Always pre-warm the cell culture medium or buffer to the incubation temperature before adding the this compound stock solution. | |
| pH Shift in Medium | The CO2 environment in an incubator can lower the pH of the medium, which may affect the solubility of this compound. |
| - Use a Buffered Medium: If not already in use, consider a medium containing a stable buffer like HEPES to maintain a constant pH. | |
| Interaction with Media Components | This compound may interact with salts (e.g., phosphates), proteins, or other components in the culture medium, leading to the formation of insoluble complexes. |
| - Test in a Simpler Buffer: To determine if media components are the cause, test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS). | |
| - Reduce Serum Concentration: If using serum, consider reducing its concentration, as proteins can sometimes contribute to compound precipitation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its salt forms. This compound hydrochloride is soluble in DMSO. This compound dihydrochloride is also highly soluble in DMSO (≥ 34 mg/mL).
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound depends on its salt form. This compound hydrochloride has an aqueous solubility of approximately 2 mg/mL, while this compound dihydrochloride has a much higher aqueous solubility of 100 mg/mL. The free base form is expected to have lower aqueous solubility.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Is this compound stable in aqueous solutions during my experiment?
A4: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. While specific long-term stability data in various buffers is not extensively published, it is good practice to prepare fresh working solutions from a frozen stock for each experiment. For longer experiments, it is advisable to assess the stability of this compound in your specific experimental conditions (see Section III for a protocol).
Q5: Can I freeze-thaw my this compound stock solution multiple times?
A5: It is generally recommended to avoid multiple freeze-thaw cycles for any compound in solution to maintain its integrity. Repeated freezing and thawing can introduce moisture into DMSO stocks, which is hygroscopic, potentially leading to compound degradation or precipitation upon subsequent dilutions. Aliquoting your stock solution is the best practice to prevent this.
Q6: My cells are showing signs of toxicity. Could it be the this compound or the solvent?
A6: Both this compound and the solvent (e.g., DMSO) can be toxic to cells at high concentrations. It is crucial to determine the maximum tolerated concentration of DMSO for your specific cell line, which is typically below 0.5%. If you suspect this compound toxicity, perform a dose-response experiment to determine the cytotoxic concentration range. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
III. Data Presentation
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Solubility | Molar Concentration (approx.) |
| This compound Hydrochloride | Water | ~2 mg/mL | ~8.5 mM |
| DMSO | Soluble | Not specified, but high | |
| This compound Dihydrochloride | Water | 100 mg/mL | ~368 mM |
| DMSO | ≥ 34 mg/mL | ≥ 125 mM |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendation |
| -20°C | Short- to Mid-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Long-term (up to 6 months) | Aliquot for single use. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution in DMSO and subsequent dilution into an aqueous medium for in vitro assays.
Materials:
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This compound (hydrochloride or dihydrochloride salt)
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Sterile aqueous medium (e.g., PBS or cell culture medium)
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Vortex mixer
Procedure:
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Stock Solution Preparation (e.g., 10 mM in DMSO):
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Calculate the mass of this compound salt required to prepare the desired volume and concentration of the stock solution. (Molecular Weight of this compound HCl: 235.11 g/mol ; this compound 2HCl: 271.57 g/mol ).
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Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
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Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
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Thaw a single aliquot of the this compound stock solution at room temperature.
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Pre-warm your aqueous medium (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
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Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.
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When diluting, add the stock solution to the medium and mix immediately by gentle vortexing or pipetting to ensure rapid dispersion.
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Ensure the final DMSO concentration in your working solution is non-toxic to your cells (typically <0.5%).
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Protocol 2: In Vitro Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution over time. A validated stability-indicating HPLC method is crucial for accurate results.
Materials:
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This compound working solution in the desired aqueous buffer (e.g., PBS, pH 7.4)
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Incubator set to the desired temperature (e.g., 37°C)
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HPLC system with a UV detector
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C18 reversed-phase HPLC column
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Appropriate mobile phase (e.g., acetonitrile and a buffered aqueous solution)
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Autosampler vials
Procedure:
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Sample Preparation:
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Prepare a fresh working solution of this compound in your chosen buffer at the desired concentration.
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Immediately take a time-zero (T=0) sample and store it at -80°C until analysis.
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Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in the dark).
-
-
Time-Point Sampling:
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.
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Immediately freeze the samples at -80°C to halt any further degradation until all samples can be analyzed together.
-
-
HPLC Analysis:
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Thaw all samples (including T=0) simultaneously.
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Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
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Record the peak area of the this compound peak for each time point.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of this compound remaining versus time to determine the stability profile under your experimental conditions.
-
V. Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: Logical steps for troubleshooting this compound precipitation issues.
References
Technical Support Center: Interpreting Off-Target Effects of Tebanicline in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of Tebanicline (also known as ABT-594) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent synthetic non-opioid analgesic.[1] It functions as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2][3] It was developed as a less toxic analog of epibatidine, a potent analgesic derived from the poison dart frog.[1]
Q2: My experimental results show unexpected physiological responses after this compound administration. What are the known off-target effects?
While this compound preferentially binds to α4β2 nAChRs, it also interacts with other nAChR subtypes, which can lead to off-target effects. The most well-documented off-target activities include:
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Activation of α3β4 nAChRs: At higher doses, this compound can activate α3β4 nAChRs, which are associated with autonomic side effects. This can manifest as gastrointestinal issues (nausea, vomiting), decreased body temperature, and impaired motor coordination.
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Interaction with the Opioid System: Some studies suggest a potential interaction with the opioid system. The antinociceptive effects of this compound in certain pain models were partially inhibited by the opioid antagonist naloxone.
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Activation of α6-containing nAChRs: There is evidence to suggest that α6-containing nAChRs are involved in pain modulation, and agonists like this compound may act on these receptors.
Development of this compound was discontinued during Phase II clinical trials due to an unacceptable level of side effects, including nausea, dizziness, vomiting, and abnormal dreams.
Troubleshooting Guides
Issue 1: Observing significant gastrointestinal side effects (nausea, vomiting) in animal models.
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Possible Cause: Activation of α3β4 nicotinic acetylcholine receptors in the gastrointestinal tract and central nervous system.
-
Troubleshooting Steps:
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Dose Reduction: Determine if the observed side effects are dose-dependent by performing a dose-response study. A lower dose may retain the desired analgesic effect while minimizing gastrointestinal distress.
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Selective Antagonism: Co-administer a selective α3β4 antagonist to see if it mitigates the side effects. This can help confirm the involvement of this receptor subtype.
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Alternative Agonist: Consider using a more selective α4β2 nAChR agonist with lower affinity for the α3β4 subtype if your experimental goals allow.
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Issue 2: Atypical analgesic response that is partially blocked by naloxone.
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Possible Cause: Potential indirect activation of endogenous opioid pathways.
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Troubleshooting Steps:
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Confirmation with Antagonists: Systematically co-administer naloxone (an opioid receptor antagonist) and mecamylamine (a non-selective nAChR antagonist) with this compound. This will help differentiate between the nicotinic and potential opioid contributions to the observed analgesia.
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Pain Model Specificity: The interaction with the opioid system may be specific to the type of pain stimulus. Studies have shown that naloxone partially inhibits this compound's effects in formalin and tail-pressure tests, but not in the hot-plate test. Evaluate the consistency of this effect across different pain assays.
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Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α4β2 | High Affinity |
| α3β4 | Moderate Affinity |
| α7 | Low Affinity |
Note: Specific quantitative Ki values can vary between studies and experimental conditions. This table represents the general affinity profile.
Table 2: Summary of this compound Effects in Preclinical Pain Models
| Pain Model | This compound Efficacy | Effect of Mecamylamine | Effect of Naloxone |
| Formalin Test | Dose-dependent analgesia | Blocked | Partially Inhibited |
| Hot-Plate Test | Dose-dependent analgesia | Blocked | No Inhibition |
| Tail-Pressure Test | Dose-dependent analgesia | Blocked | Partially Inhibited |
| Tail-Flick Assay | No significant antinociceptive effect | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Assessing Antinociceptive Effects using the Formalin Test
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Animals: Male mice are commonly used.
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Acclimatization: Allow animals to acclimate to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before any injections.
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This compound Administration: Administer this compound intraperitoneally at the desired doses.
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Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5% in saline) into the plantar surface of one hind paw.
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Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute pain and the late phase (15-30 minutes post-injection) representing inflammatory pain.
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Data Analysis: Compare the time spent in nociceptive behaviors between the this compound-treated groups and a vehicle control group.
Visualizations
Caption: this compound's primary signaling pathway for analgesia.
Caption: Troubleshooting workflow for this compound's off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
Tebanicline Optimization: A Technical Support Resource for Researchers
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with Tebanicline (ABT-594) in rat models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing this compound dosage to achieve effective analgesia while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for analgesia?
A1: this compound (also known as ABT-594) is a potent analgesic compound that acts as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] It is a derivative of epibatidine, developed to have a better selectivity profile.[2] Its primary mechanism involves binding to and activating nAChR subtypes in the central nervous system, particularly the α4β2 subtype.[2] Activation of these receptors modulates the release of key neurotransmitters (like norepinephrine and serotonin) involved in descending pain inhibitory pathways, thereby reducing the perception of pain.[2][3]
Q2: Which nAChR subtypes does this compound target?
A2: this compound has a high affinity for neuronal nAChRs, with a notable selectivity for the α4β2 subtype. While it is more selective than its parent compound, epibatidine, it may also activate other subtypes, such as α3β4 nAChRs, which can contribute to its side-effect profile.
Q3: What type of pain is this compound effective against in rat models?
A3: Studies in rodent models have shown that this compound is effective against various types of pain. It produces antinociceptive effects in models of persistent chemical pain (formalin test), acute thermal pain (hot-plate test), and mechanical pain (tail-pressure test). It has also shown efficacy in models of neuropathic pain.
Q4: How does the analgesic potency of this compound compare to other common analgesics?
A4: this compound is a very potent analgesic. Its parent compound, epibatidine, is reported to be up to 200 times more potent than morphine. This compound was developed to retain high potency while improving the safety profile. In rat studies, this compound has also been shown to potentiate the analgesic effects of opioids like fentanyl.
Troubleshooting Guide
Q5: I am observing significant adverse effects (e.g., tremors, seizures, respiratory distress) at doses that are supposed to be analgesic. What could be the cause?
A5: This is a critical issue related to the narrow therapeutic window of potent nAChR agonists.
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Dose Calculation Error: Double-check all dose calculations, including the molecular weight of the this compound salt form and the concentration of your stock solution. Minor errors can lead to significant overdosing.
-
Rat Strain Sensitivity: Different rat strains (e.g., Sprague-Dawley, Wistar) can have varied sensitivities to nicotinic agonists. The effective and toxic doses may differ from what is reported in the literature for another strain. It is crucial to perform a dose-response study in your specific strain.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts the pharmacokinetics (absorption, distribution, metabolism). An intraperitoneal injection will lead to a much faster peak plasma concentration than a subcutaneous one, potentially causing acute toxicity. Ensure you are using the intended route and consider a slower-absorbing one if acute toxicity is observed.
-
Interaction with Other Compounds: If the rats are receiving other treatments, consider potential drug-drug interactions.
Q6: The analgesic effect of this compound in my experiments is highly variable between animals. How can I improve consistency?
A6: Inconsistent results can stem from several factors in the experimental protocol.
-
Animal Acclimatization: Ensure all rats have had a sufficient period (typically 5-7 days) to acclimate to the housing and handling conditions. Stress can significantly alter pain perception and response to analgesics.
-
Baseline Nociceptive Thresholds: Individual animals have different baseline sensitivities to pain. It is essential to measure the baseline response (e.g., tail-flick latency) for each animal before drug administration. This allows you to express the analgesic effect as a percentage change from baseline for each animal, reducing inter-individual variability.
-
Handling and Environment: Perform experiments at the same time of day to account for circadian rhythms. Ensure the testing environment is quiet and free from stressors. Handle the animals gently and consistently.
-
Injection Technique: Inconsistent injection volume or location (for SC or IP routes) can lead to variable absorption rates. Ensure all personnel are proficient in the chosen administration technique.
Q7: this compound's analgesic effect seems to diminish quickly. How can I achieve a longer duration of action?
A7: The duration of action is determined by the drug's half-life. If the observed effect is too short, consider the following:
-
Pharmacokinetics: this compound, like many small molecules, may have a relatively short half-life. The experimental time points for assessing analgesia should be chosen accordingly. A time-course study (e.g., measuring analgesia at 15, 30, 60, 90, and 120 minutes post-injection) is necessary to determine the peak effect and duration of action.
-
Receptor Desensitization: Continuous high-level stimulation of nAChRs can lead to receptor desensitization, where the receptor temporarily becomes non-functional even in the presence of the agonist. This can cause a rapid decrease in the analgesic effect. Optimizing the dose to the lowest effective level can help mitigate this.
-
Alternative Formulations: For longer-term studies, consider sustained-release formulations if available, although these are not commercially standard for this compound and would likely require custom preparation.
Quantitative Data Summary
The following table summarizes the effects of this compound and its parent compound, epibatidine, in various rodent pain models. Note that specific ED₅₀ and LD₅₀ values for this compound in rats are not consistently published, reflecting its developmental status. Researchers must determine these empirically.
| Compound | Test Model | Animal | Effect / Potency | Key Observations | Citations |
| This compound (ABT-594) | Formalin Test | Mouse | Dose-dependent antinociception | Effective against persistent chemical pain. | |
| Hot-Plate Test | Mouse | Dose-dependent antinociception | Effective against acute thermal pain. | ||
| Tail-Pressure Test | Mouse | Dose-dependent antinociception | Effective against mechanical pain. | ||
| Fentanyl-Induced Analgesia | Rat | Potentiated fentanyl's effect | Did not interfere with opioid analgesia. | ||
| Neuropathic Pain | Rat | Analgesic effects | Shown to be effective in models of DPN. | ||
| Epibatidine | Hot-Plate Test | Mouse | ~200x more potent than morphine | Antinociception blocked by nAChR antagonists. | |
| General Toxicity | Rat/Mouse | Narrow therapeutic window | Toxic effects (seizures, paralysis) at doses near analgesic levels. |
Experimental Protocols
Protocol 1: Tail-Flick Test for Thermal Pain Assessment
This protocol measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Procedure: a. Gently restrain the rat, allowing its tail to be positioned over the apparatus's heat source. b. Acclimate the animal to the restraint for 1-2 minutes. c. Apply the radiant heat stimulus to a point approximately 2-3 cm from the tip of the tail. d. The analgesiometer will automatically record the time taken for the rat to "flick" or withdraw its tail. This is the tail-flick latency (TFL). e. To prevent tissue damage, a cut-off time (typically 10-12 seconds) must be established. If the rat does not respond by this time, the heat source is turned off, and the maximum latency is recorded. f. Measure the baseline TFL for each rat. Take an average of 2-3 readings, with at least 5 minutes between readings. Animals with a baseline outside of 3-5 seconds may be excluded. g. Administer this compound or vehicle via the desired route. h. Measure the post-treatment TFL at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: The analgesic effect is often calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Protocol 2: Hot-Plate Test for Thermal Pain Assessment
This protocol assesses the response to a constant, painful thermal stimulus applied to the paws.
-
Apparatus: Hot-plate analgesiometer set to a constant temperature (e.g., 52-55°C).
-
Procedure: a. Place the rat on the heated surface of the hot-plate and immediately start a timer. b. Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping. c. Record the latency (in seconds) to the first clear nocifensive behavior. d. Immediately remove the animal from the plate once a response is observed to prevent injury. e. Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. f. Determine a baseline latency for each animal before drug administration. g. Administer this compound or vehicle. h. Measure the post-treatment latency at various time points.
-
Data Analysis: Data is analyzed similarly to the tail-flick test, calculating the change in latency from baseline.
Protocol 3: General Toxicity and Adverse Effect Observation
This protocol outlines a systematic method for observing signs of toxicity.
-
Procedure: a. Before drug administration, observe the animal in a clear observation chamber for 5-10 minutes to establish baseline activity, posture, and grooming behaviors. b. After administering this compound, place the rat back into the observation chamber. c. Observe the animal continuously for the first 30 minutes and then at regular intervals corresponding to analgesia testing time points. d. Score the presence and severity of common nicotinic agonist-induced adverse effects, including:
- CNS Effects: Tremors, muscle fasciculations, ataxia (incoordination), seizures (clonic or tonic-clonic), hyperactivity, or sedation.
- Autonomic Effects: Salivation, lacrimation (tearing), changes in respiration rate (e.g., gasping, labored breathing).
- Behavioral Effects: Unusual stereotyped behaviors, changes in posture (e.g., hunched back).
-
Data Analysis: Record the time of onset, duration, and severity of each observed sign for each dose level. This data is critical for establishing the maximum tolerated dose (MTD) and the therapeutic index.
Visualizations
Caption: Simplified signaling pathway of this compound at the α4β2 nicotinic acetylcholine receptor (nAChR).
Caption: Standard experimental workflow for evaluating this compound's analgesic and toxic effects in rats.
References
- 1. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
Technical Support Center: Tebanicline Pain Model Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tebanicline in preclinical pain models. The information is designed to help address common issues leading to inconsistent results and to provide a deeper understanding of the experimental protocols and mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in pain modulation?
A1: this compound (also known as ABT-594) is a potent, non-opioid analgesic agent. It functions as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype and also binding to the α3β4 subtype.[1] Its analgesic effect is primarily mediated through the activation of these receptors in the central nervous system, which in turn engages descending pain inhibitory pathways.
Q2: Why am I seeing significant variability in the analgesic response to this compound between my experimental animals?
A2: Inconsistent results with this compound can stem from several factors inherent to preclinical pain research. Key sources of variability include:
-
Genetic Background: Different rodent strains can exhibit varying sensitivity to pain and responses to analgesics.
-
Sex Differences: Male and female rodents can have different pain thresholds and may metabolize compounds like this compound differently.
-
Environmental Conditions: Factors such as housing density, noise levels, and light cycles can influence stress and pain perception in animals.
-
Handling and Acclimation: Insufficient acclimation to the testing environment and inconsistent handling by experimenters can lead to stress-induced alterations in pain responses.
Q3: What are the known side effects of this compound in animal models, and how can they affect experimental outcomes?
A3: this compound has a narrow therapeutic window. At higher doses, it can activate α3β4 nAChRs, leading to adverse effects such as decreased body temperature, impaired motor coordination, nausea, and vomiting.[1] These side effects can confound behavioral assessments of pain. For example, motor impairment can interfere with withdrawal responses in thermal and mechanical pain assays. It is crucial to perform dose-response studies to identify a dose that provides analgesia without significant motor impairment.
Q4: How does this compound's analgesic efficacy compare across different types of pain models?
A4: this compound has demonstrated dose-dependent analgesic effects in a variety of preclinical pain models, including those for persistent chemical pain (formalin test), acute thermal pain (hot-plate test), and mechanical pain (tail-pressure test).[2] However, its effectiveness was not observed in the tail-flick assay, suggesting that its analgesic properties may be more pronounced in models involving supraspinal processing.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in the Formalin Test
Question: My results in the formalin test show high variability in both the early and late phases after this compound administration. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Formalin Injection | Ensure the injection of 20-50 µL of 1-5% formalin solution is consistently administered subcutaneously into the plantar surface of the hind paw. A misplaced injection can lead to variable results. |
| Variable Scoring of Nociceptive Behaviors | Standardize the scoring of licking and flinching behaviors. Ensure all observers are trained on the same scoring criteria. Consider video recording and blinded scoring to reduce bias. |
| Insufficient Animal Acclimation | Allow animals to acclimate to the testing chambers for at least 30 minutes before the formalin injection to minimize stress-induced variability. |
| Inappropriate this compound Dose | A dose that is too low may not produce a consistent analgesic effect, while a dose that is too high could induce side effects that interfere with the behavioral response. Conduct a thorough dose-response study. |
Issue 2: High Variability in the Hot Plate Test
Question: The latency to response in my hot plate test varies significantly, even within the same treatment group receiving this compound. How can I improve consistency?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Plate Temperature | Calibrate the hot plate apparatus regularly to ensure a consistent surface temperature (typically 50-55°C). |
| Variable Cut-off Time | Strictly adhere to a pre-determined cut-off time (e.g., 30-60 seconds) to prevent tissue damage and standardize the maximum possible latency. |
| Observer Bias | The experimenter observing the animal's response (e.g., paw licking, jumping) should be blinded to the treatment groups to avoid unconscious bias. |
| Motor Impairment from this compound | At higher doses, this compound can impair motor coordination. Include a motor function test (e.g., rotarod) to ensure the tested dose of this compound does not interfere with the animal's ability to respond. |
Issue 3: Lack of Expected Analgesic Effect in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
Question: I am not observing a significant anti-allodynic effect with this compound in my CCI model, despite literature reports of its efficacy. What should I check?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Improper Surgical Procedure | Ensure the CCI surgery is performed consistently. The ligatures around the sciatic nerve should be tied loosely to cause a constriction but not completely occlude blood flow. Inconsistent nerve injury will lead to variable neuropathic pain development. |
| Inappropriate Testing Time Point | The development of mechanical allodynia after CCI surgery takes time. Allow for a sufficient post-operative period (typically 7-14 days) for the neuropathic pain phenotype to stabilize before testing this compound. |
| Incorrect Dosing Regimen | For chronic pain models, a single dose of this compound may not be sufficient. Consider a chronic dosing paradigm and assess the anti-allodynic effect at multiple time points after drug administration. |
| Choice of Behavioral Assay | While the von Frey test is standard for mechanical allodynia, ensure the filaments are calibrated and applied consistently. Consider incorporating other behavioral measures of neuropathic pain. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound (ABT-594) in various preclinical pain models.
Table 1: Efficacy of this compound (ABT-594) in a Neuropathic Pain Model
| Pain Model | Species | Route of Administration | ED₅₀ | Reference |
| Chemotherapy-Induced Neuropathic Pain (Vincristine Model) | Rat | Intraperitoneal (i.p.) | 40 nmol/kg | [3] |
Table 2: Analgesic Dose Range of this compound (ABT-594) in Various Pain Models
| Pain Model | Species | Route of Administration | Effective Analgesic Dose Range | Reference |
| Acute, Chronic, and Neuropathic Pain | Animal Models | Intraperitoneal (i.p.) | 0.04 - 0.12 mg/kg | |
| Hot Plate Test | Rat | Subcutaneous (s.c.) | 0.05 - 0.1 mg/kg |
Experimental Protocols
Formalin Test
-
Animal Preparation: Acclimate mice or rats to the testing environment (e.g., clear observation chambers) for at least 30 minutes.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a pre-determined time before the formalin injection.
-
Formalin Injection: Inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.
-
Observation: Immediately after injection, place the animal back into the observation chamber and record the cumulative time spent licking or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: Compare the time spent in nociceptive behaviors between the this compound-treated and vehicle-treated groups for both phases.
Hot Plate Test
-
Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52.5 ± 0.5°C).
-
Animal Acclimation: Place the animal on the hot plate, which is at a neutral temperature, for a brief acclimation period.
-
This compound Administration: Administer this compound or vehicle at a specified time before the test.
-
Testing: Place the animal on the heated surface and start a timer.
-
Endpoint: Record the latency to the first sign of a nocifensive response, such as licking a hind paw or jumping.
-
Cut-off Time: A maximum cut-off time (e.g., 60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Data Analysis: Compare the response latencies between the this compound-treated and vehicle-treated groups.
Chronic Constriction Injury (CCI) Model
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Behavioral Testing: After a recovery period of 7-14 days, assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to the application of filaments of increasing force to the plantar surface of the hind paw.
-
This compound Administration: Administer this compound or vehicle and assess the paw withdrawal threshold at various time points post-administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound's analgesic signaling pathway.
References
- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-594 (a nicotinic acetylcholine agonist): anti-allodynia in a rat chemotherapy-induced pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tebanicline vs. Epibatidine: A Comparative Analysis of Potency and Toxicity in Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tebanicline (ABT-594) and its parent compound, epibatidine, focusing on their potency as nicotinic acetylcholine receptor (nAChR) agonists and their associated toxicities. Epibatidine, a natural alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, is a potent analgesic, estimated to be 200 times more powerful than morphine. However, its clinical development has been hampered by severe toxic side effects.[1] this compound was synthetically developed as a less toxic analog of epibatidine, demonstrating significant analgesic properties with a purportedly improved safety profile.[1] This guide will delve into the experimental data that defines the pharmacological profiles of these two compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data regarding the potency and toxicity of this compound and epibatidine, providing a clear side-by-side comparison for researchers.
Table 1: Potency at Nicotinic Acetylcholine Receptors (nAChRs)
This table outlines the binding affinities (Ki) and functional potencies (EC50) of this compound and epibatidine at various nAChR subtypes. Lower values indicate higher potency.
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Species/System |
| This compound (ABT-594) | α4β2 | 0.037 - 0.055 | 140 | Rat Brain / Human recombinant |
| α3β4 | - | 340 | IMR-32 cells (human neuroblastoma) | |
| α7 | 12,800 | 56,000 | Human recombinant | |
| Neuromuscular (α1β1γδ) | 10,000 | - | Torpedo californica | |
| Epibatidine | α4β2 | 0.02 - 0.07 | - | Rat Brain / Human recombinant |
| α7 | 233 | - | Human recombinant | |
| α3β4 | - | - | - | |
| Neuromuscular (α1β1γδ) | 2.7 | - | Torpedo californica |
Data compiled from multiple sources.
Table 2: Toxicity Profile
This table provides a comparative overview of the toxicological data for this compound and epibatidine.
| Compound | Metric | Value | Species | Notes |
| This compound (ABT-594) | ED50 (seizures) | 1.9 µmol/kg, i.p. | Mouse | [2] |
| LD50 | 19.1 µmol/kg, i.p. | Mouse | [2] | |
| Adverse Effects | Gastrointestinal issues, hypothermia, seizures, increased blood pressure.[3] | Human, Rat | Caused discontinuation in Phase II clinical trials. | |
| Epibatidine | LD50 | - | - | Known to have a narrow therapeutic window. |
| Adverse Effects | Hypertension, respiratory paralysis, seizures. | - | High toxicity limits clinical utility. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype using a radiolabeled ligand. The example below is for the α4β2 subtype using [3H]cytisine.
Materials:
-
Membrane Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest.
-
Radioligand: [3H]cytisine (for α4β2).
-
Test Compound: this compound or epibatidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in Assay Buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add Assay Buffer, a known concentration of [3H]cytisine, and the membrane preparation.
-
Non-specific Binding: Add Assay Buffer, [3H]cytisine, a saturating concentration of a non-labeled competitor (e.g., nicotine), and the membrane preparation.
-
Competitor Binding: Add Assay Buffer, [3H]cytisine, varying concentrations of the test compound (this compound or epibatidine), and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay for nAChR Agonist Activity
This protocol measures the functional activity of nAChR agonists by quantifying the efflux of the potassium ion analog, ⁸⁶Rb⁺, from cells expressing the receptor.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., K177 cells for human α4β2).
-
⁸⁶RbCl (radioactive rubidium chloride).
-
Loading Buffer.
-
Assay Buffer.
-
Test Compound: this compound or epibatidine.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and conditions to ensure optimal receptor expression.
-
Loading with ⁸⁶Rb⁺: Incubate the cells with Loading Buffer containing ⁸⁶RbCl for a specified time (e.g., 1-2 hours) to allow for cellular uptake.
-
Washing: Wash the cells with Assay Buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Add Assay Buffer containing varying concentrations of the test compound (this compound or epibatidine) to the cells and incubate for a short period (e.g., 2-5 minutes).
-
Collection of Efflux: Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Cell Lysis: Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by plotting the percentage of efflux against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Analgesia Assay: Mouse Hot Plate Test
This protocol is used to assess the analgesic properties of a compound by measuring the latency of a mouse's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical enclosure to confine the mouse on the hot plate.
-
Test Compound: this compound or epibatidine.
-
Vehicle control (e.g., saline).
-
Stopwatch.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).
-
Baseline Measurement: Place each mouse individually on the hot plate and start the stopwatch. Record the latency to the first sign of a pain response, which can be paw licking, paw shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after administration, place the mice back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the compound. An increase in response latency indicates an analgesic effect.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound and epibatidine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tebanicline and Varenicline on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two potent nicotinic acetylcholine receptor (nAChR) ligands: Tebanicline (also known as ABT-594) and Varenicline. The information presented herein is supported by experimental data from preclinical studies, focusing on their binding affinities and functional activities at various nAChR subtypes.
Introduction
This compound and Varenicline are both synthetic compounds that act on nicotinic acetylcholine receptors, a family of ligand-gated ion channels crucial in neurotransmission. While Varenicline is widely known as a smoking cessation aid, this compound was primarily investigated for its potent analgesic properties.[1] Both compounds exhibit partial agonist activity at the α4β2 nAChR subtype, which is a key target for mediating nicotine dependence and has been implicated in pain signaling.[1][2] This guide will delve into the nuanced differences in their interactions with a range of nAChR subtypes, providing a quantitative basis for comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and Varenicline at various nAChR subtypes. This data has been compiled from multiple in vitro studies to provide a comprehensive overview.
Table 1: Comparative Binding Affinities (Ki) of this compound and Varenicline at Nicotinic Acetylcholine Receptor Subtypes
| nAChR Subtype | This compound (ABT-594) Ki (nM) | Varenicline Ki (nM) | Reference |
| α4β2 (human) | 0.055 | 0.06 - 0.4 | [3] |
| α4β2 (rat brain) | 0.037 | 0.14 | [4] |
| α3β4 (human) | - | ~150 | |
| α6β2* (rat) | - | 0.12 | |
| α7 (human) | - | 322 - 125 | |
| α1β1δγ (neuromuscular) | 10,000 | >8,000 |
Table 2: Comparative Functional Activity (EC50 and Efficacy) of this compound and Varenicline at Nicotinic Acetylcholine Receptor Subtypes
| nAChR Subtype | Assay | This compound (ABT-594) | Varenicline | Reference |
| α4β2 (human) | Two-Electrode Voltage Clamp (Xenopus oocytes) | EC50: 140 nM | EC50: 54.3 nM, Efficacy: 7% (vs ACh) | |
| α3β4 (human) | Two-Electrode Voltage Clamp (Xenopus oocytes) | - | EC50: 26.3 µM, Efficacy: 96% (vs ACh) | |
| α6β2* (rat) | [3H]dopamine release | - | EC50: 0.007 µM, Efficacy: 49% (vs Nicotine) | |
| α4β2* (rat) | [3H]dopamine release | - | EC50: 0.086 µM, Efficacy: 24% (vs Nicotine) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for α4β2 nAChR
This protocol is a generalized procedure for determining the binding affinity of a test compound for the α4β2 nAChR subtype using a competitive binding assay with a radiolabeled ligand such as [3H]-Cytisine.
Materials:
-
Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs (e.g., SH-SY5Y cells) or rat brain cortex homogenates.
-
Radioligand: [3H]-Cytisine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., 10 µM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [3H]-Cytisine (at a final concentration near its Kd, e.g., 0.6 nM), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-Cytisine, and a high concentration of nicotine (e.g., 10 µM).
-
Competition Binding: Receptor membranes, [3H]-Cytisine, and varying concentrations of the test compound (this compound or Varenicline).
-
-
Incubation: Incubate the plates for 60-120 minutes at 4°C to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the general procedure for assessing the functional activity (potency and efficacy) of compounds on nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Electrode Solution: 3 M KCl.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (resistance 0.5-2.0 MΩ when filled with 3 M KCl).
-
Micromanipulators.
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
Electrode Placement: Place an oocyte in the recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Drug Application: Apply the test compound (this compound or Varenicline) at various concentrations to the oocyte by perfusing the recording chamber. To determine agonist activity, apply the compound alone. To determine antagonist activity, co-apply with a known agonist like acetylcholine.
-
Data Recording: Record the current responses evoked by the drug application.
-
Data Analysis: Measure the peak current amplitude for each concentration. Plot the concentration-response curve and fit it to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Imax). Calculate the relative efficacy (Emax) by comparing the maximum response of the test compound to that of a full agonist (e.g., acetylcholine).
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams created using the DOT language illustrate the signaling pathway of nAChRs, the workflow of a radioligand binding assay, and the setup for a two-electrode voltage clamp experiment.
Caption: Signaling pathway of a nicotinic acetylcholine receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Diagram of a two-electrode voltage clamp setup.
References
- 1. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tebanicline and Traditional Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy and safety profiles of Tebanicline (ABT-594), a nicotinic acetylcholine receptor (nAChR) agonist, and traditional opioid analgesics, which primarily act on the µ-opioid receptor (MOR). The information presented is supported by preclinical and clinical experimental data to aid in the evaluation of these distinct analgesic compounds.
Executive Summary
This compound emerged as a promising non-opioid analgesic, demonstrating potent activity in various preclinical models of pain, particularly neuropathic pain. Preclinical data suggested a potency 30 to 100 times that of morphine. However, its clinical development was halted due to a narrow therapeutic window, with significant dose-limiting side effects observed in Phase II trials. Traditional opioids, the cornerstone of moderate to severe pain management, exhibit robust analgesic efficacy but are associated with a well-documented and severe side effect profile, including respiratory depression, constipation, tolerance, and a high potential for abuse. This guide delves into the quantitative differences in efficacy, side effect profiles, and mechanisms of action of these two classes of analgesics.
Data Presentation
Table 1: Comparative Analgesic Efficacy in Preclinical Models (Rodent)
| Compound | Pain Model | Species | Route of Administration | ED₅₀ | Citation(s) |
| This compound (ABT-594) | Chemotherapy-Induced Neuropathic Pain (Mechanical Allodynia) | Rat | Intraperitoneal (i.p.) | 40 nmol/kg | [1] |
| Morphine | Hot Plate (52°C) | Rat | Subcutaneous (s.c.) | 2.8 mg/kg | [2] |
| Morphine | Hot Plate (Between-Subjects) | Rat | Subcutaneous (s.c.) | 4.9 mg/kg | [2] |
| Morphine | Tail Withdrawal (48°C Water) | Rat | Subcutaneous (s.c.) | 2.9 mg/kg | [2] |
| Morphine | Tail Withdrawal (Between-Subjects) | Rat | Subcutaneous (s.c.) | 5.7 mg/kg | [2] |
| Morphine | Formalin Test | Rat | Subcutaneous (s.c.) | > 20 mg/kg |
Note: Direct comparison of ED₅₀ values should be made with caution due to differing units and experimental conditions. 40 nmol/kg of this compound (MW: 235.11 g/mol ) is approximately 0.0094 mg/kg.
Table 2: Receptor Binding Affinities
| Compound | Receptor Subtype | Species | Kᵢ (pM) | Citation(s) |
| This compound (ABT-594) | Neuronal α4β2 nAChR | Rat Brain | 37 | |
| This compound (ABT-594) | Neuromuscular α1β1δγ nAChR | - | 10,000,000 |
Table 3: Comparative Side Effect Profile
| Side Effect | This compound (ABT-594) | Traditional Opioids (e.g., Morphine) |
| Respiratory Depression | Preclinical studies suggest it may counteract opioid-induced respiratory depression. | Significant and potentially lethal; a primary concern in clinical use and overdose. |
| Gastrointestinal Effects | Nausea and vomiting were frequently reported and dose-limiting in clinical trials. | Constipation is a very common and persistent side effect. |
| Central Nervous System | Dizziness and abnormal dreams were common adverse events in clinical trials. | Sedation, euphoria, and dysphoria are common. |
| Abuse Liability | Preclinical studies suggest a nicotine-like dependence liability. | High potential for abuse and addiction. |
| Cardiovascular | Preclinical studies showed a dose-dependent increase in blood pressure. | Can cause bradycardia and hypotension. |
Experimental Protocols
Detailed methodologies for key preclinical pain assessment experiments are provided below.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal nociception, primarily reflecting a supraspinal response to a thermal stimulus.
Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a precise and stable temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
Procedure:
-
The hot plate is preheated to a constant temperature, typically between 50°C and 55°C.
-
A rodent (mouse or rat) is gently placed on the heated surface, and a timer is started simultaneously.
-
The latency to the first sign of a nocifensive response is recorded. These responses include licking or flicking of the hind paws or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is predetermined, and if the animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency.
-
The test compound or vehicle is administered, and the test is repeated at specified time points to evaluate the analgesic effect, indicated by an increase in response latency.
Tail-Flick Test
The tail-flick test is another common method for assessing thermal pain sensitivity, which primarily measures a spinal reflex to a noxious thermal stimulus.
Apparatus: A tail-flick analgesiometer equipped with a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.
Procedure:
-
The rodent is gently restrained, with its tail positioned over the radiant heat source.
-
The heat source is activated, and a timer starts automatically.
-
The heat is directed to a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded as the tail-flick latency.
-
A cut-off time is set (typically 10-15 seconds) to avoid tissue damage.
-
The analgesic efficacy of a test compound is determined by its ability to increase the tail-flick latency.
Formalin Test
The formalin test is a model of tonic chemical nociception that is considered to have greater clinical relevance than acute thermal tests as it produces a biphasic pain response.
Procedure:
-
A small volume (e.g., 20-50 µL) of a dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of the rodent's hind paw.
-
The animal is then placed in an observation chamber.
-
Nociceptive behavior, primarily the amount of time the animal spends licking, biting, or flinching the injected paw, is quantified.
-
Observations are typically made during two distinct phases: Phase 1 (the first 5-10 minutes post-injection), which reflects direct chemical stimulation of nociceptors, and Phase 2 (approximately 15-60 minutes post-injection), which involves an inflammatory response and central sensitization.
-
The ability of an analgesic to reduce the nociceptive behaviors in either or both phases is measured.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, which is a hallmark of neuropathic pain.
Apparatus: A set of von Frey filaments, which are calibrated nylon monofilaments of varying diameters that exert a specific force when bent. Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force.
Procedure:
-
The rodent is placed on an elevated mesh platform, allowing access to the plantar surface of its paws.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the paw with sufficient force to cause the filament to bend.
-
The test begins with a filament of low force and proceeds to filaments of increasing force (or a single filament is used to apply increasing force with an electronic device).
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using methods such as the up-down method, which provides a quantitative measure of mechanical sensitivity.
-
A decrease in the withdrawal threshold indicates mechanical allodynia, and the efficacy of an analgesic is determined by its ability to reverse this decrease.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and traditional opioid analgesics.
References
Tebanicline vs. Second-Generation nAChR Agonists: A Comparative Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropathic pain management is continually evolving, with a significant focus on non-opioid therapeutic avenues. Among these, agonists of nicotinic acetylcholine receptors (nAChRs) have emerged as a promising class of analgesics. Tebanicline (ABT-594), a first-generation nAChR agonist, demonstrated analgesic potential but was ultimately hampered by a narrow therapeutic window. This has spurred the development of second-generation agonists with improved subtype selectivity, aiming to retain efficacy while minimizing adverse effects. This guide provides an objective comparison of this compound and these newer agents, supported by experimental data, to inform future research and drug development in the field of neuropathic pain.
Performance Comparison: Efficacy and Receptor Selectivity
The analgesic effects of nAChR agonists are primarily attributed to their action on the α4β2 subtype, while adverse effects are often linked to the activation of other subtypes, notably α3β4. The following tables summarize the quantitative data on the binding affinities, functional potencies, and clinical outcomes of this compound compared to representative second-generation nAChR agonists.
Table 1: Comparative Binding Affinity (Ki, nM) at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | α1β1δγ (Muscle) | Selectivity Ratio (α4β2 vs α3β4) |
| This compound (ABT-594) | 0.055 | - | - | 10,000 | - |
| A-366833 | 3.1 | - | - | - | Improved vs. This compound |
| ABT-894 | - | - | - | - | Highly Selective for α4β2 |
Data not available is denoted by "-". A higher selectivity ratio indicates greater preference for the α4β2 subtype over the α3β4 subtype.
Table 2: Comparative Functional Potency (EC50, nM) at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 |
| This compound (ABT-594) | 140 | - | - |
| A-366833 | - | - | - |
| ABT-894 | - | - | - |
Data not available is denoted by "-".
Table 3: Clinical Trial Outcomes in Diabetic Peripheral Neuropathic Pain (DPNP)
| Compound | Study Phase | Dose(s) | Change in Pain Score (vs. Placebo) | Key Adverse Events |
| This compound (ABT-594) | Phase II | 150, 225, 300 µg BID | Statistically significant reduction at all doses[1] | Nausea, dizziness, vomiting, abnormal dreams, asthenia[1][2] |
| ABT-894 | Phase II | 1, 2, 4, 6 mg BID | No significant difference from placebo[3] | Well-tolerated, no significant safety issues identified[3] |
Table 4: Preclinical Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Key Findings |
| This compound (ABT-594) | Rat chemotherapy-induced pain | Demonstrated anti-allodynic effects |
| A-366833 | Rat spinal nerve ligation (SNL) | Effective at doses of 1.9-19 µmol/kg (i.p.) |
| Rat diabetic neuropathy | Reduced mechanical hyperalgesia |
Signaling Pathways and Experimental Workflows
The analgesic effect of nAChR agonists in neuropathic pain is believed to be mediated through the modulation of descending inhibitory pain pathways. Activation of α4β2 nAChRs in brainstem nuclei can lead to the release of norepinephrine and serotonin in the spinal cord, which in turn dampens nociceptive signals.
Caption: Signaling pathway of nAChR agonist-mediated analgesia.
A common experimental workflow to assess the efficacy of these compounds in preclinical models of neuropathic pain involves inducing a neuropathic state in rodents, followed by treatment and behavioral testing.
Caption: Experimental workflow for preclinical neuropathic pain studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key behavioral assays used to evaluate analgesia in rodent models of neuropathic pain.
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the rodent's hind paw.
-
Acclimation: Place the animal in a test chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw. Begin with a filament that is unlikely to elicit a response and proceed in ascending order of force.
-
Response: A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method. Briefly, when a withdrawal response occurs, the next weaker filament is applied. If no response occurs, the next stronger filament is applied. This is repeated for several stimuli after the first response, and the pattern of responses is used to calculate the threshold.
Hot Plate Test for Thermal Hyperalgesia
This assay measures the latency of the animal's response to a thermal stimulus.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 52-55°C) is used.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.
-
Procedure: Place the mouse or rat on the heated surface and start a timer.
-
Response Latency: Record the time it takes for the animal to exhibit a nocifensive behavior, such as licking a hind paw, stamping its feet, or jumping.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
Conclusion
The journey from this compound to second-generation nAChR agonists illustrates a classic drug development narrative: refining molecular structure to enhance target engagement and improve the therapeutic index. While this compound established proof-of-concept for nAChR agonists in treating neuropathic pain, its clinical utility was limited by a significant side-effect profile, likely due to its activity at multiple nAChR subtypes.
Second-generation agonists, such as ABT-894 and A-366833, were designed with greater selectivity for the α4β2 subtype. However, the clinical trial results for ABT-894 were disappointing, as it failed to demonstrate efficacy despite being well-tolerated. This suggests that the analgesic mechanism may be more complex than solely activating α4β2 receptors and that a certain degree of activity at other subtypes, or a different pharmacological profile (e.g., partial agonism), might be necessary for clinical efficacy. The preclinical success of A-366833 indicates that further exploration of highly selective α4β2 agonists is still warranted.
Future research should focus on elucidating the precise contribution of different nAChR subtypes to both analgesia and adverse effects. Investigating compounds with mixed pharmacology or those that act as positive allosteric modulators could provide new avenues for developing effective and safe nAChR-based therapies for neuropathic pain. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing this promising area of pain management.
References
- 1. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the α4β2 neuronal nicotinic receptor agonist ABT-894 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Tebanicline and Other Nicotinic Agonists
For Immediate Release
This guide provides a detailed comparison of the side effect profiles of Tebanicline and other prominent nicotinic acetylcholine receptor (nAChR) partial agonists, including Varenicline and Cytisine, as well as Nicotine Replacement Therapy (NRT). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.
Executive Summary
This compound (formerly ABT-594), a potent nAChR agonist, demonstrated analgesic properties but ultimately failed in Phase II clinical trials for neuropathic pain due to a narrow therapeutic window and a significant dose-limiting side effect profile.[1][2] While not developed for smoking cessation, its adverse event data provides a toxicological benchmark. In contrast, Varenicline and Cytisine are established smoking cessation aids with more favorable, albeit not benign, side effect profiles. Varenicline is recognized for its efficacy, though it is associated with a higher incidence of certain adverse events compared to Cytisine.[3][4][5] Cytisine, a plant-based alkaloid, is generally considered to have a milder side effect profile. Nicotine Replacement Therapy (NRT) serves as a baseline for comparison, with its own distinct set of adverse effects.
Comparative Side Effect Profiles
The following tables summarize the incidence of common adverse events associated with this compound, Varenicline, Cytisine, and NRT based on data from clinical trials. It is crucial to note that the data for this compound is derived from studies on diabetic peripheral neuropathic pain, not smoking cessation.
Table 1: Head-to-Head Comparison of Adverse Events in a Randomized Clinical Trial of Varenicline vs. Cytisine for Smoking Cessation
| Adverse Event | Varenicline (n=510 participants reporting events) | Cytisine (n=482 participants reporting events) |
| Total Events | 1206 | 997 |
| Incident Rate Ratio | - | 0.88 (95% CI, 0.81 to 0.95) |
| Source: Courtney RJ, et al. JAMA. 2021. |
Table 2: Common Adverse Events Associated with Nicotinic Agonists from Various Clinical Trials
| Adverse Event | This compound (for Neuropathic Pain) | Varenicline (for Smoking Cessation) | Cytisine (for Smoking Cessation) | Nicotine Replacement Therapy (NRT) |
| Nausea | Frequently Reported | ~30% | Mild to Moderate GI Disturbances | Increased Risk (OR 1.67) |
| Insomnia/Sleep Disturbances | Abnormal Dreams | ~18% (Insomnia), ~13% (Abnormal Dreams) | Sleep Disorders Reported | Increased Risk (OR 1.42) |
| Headache | Not specified as frequent | ~15% | Mild | Not significantly increased |
| Dizziness | Frequently Reported | Not specified as frequent | Not specified as frequent | Possible with high-dose patches |
| Vomiting | Frequently Reported | - | Mild to Moderate GI Disturbances | Increased Risk (OR 1.67) |
| Asthenia (Weakness/Fatigue) | Frequently Reported | - | - | - |
| Gastrointestinal Complaints | - | Abdominal Pain (~7%) | Mild to Moderate | Increased Risk (OR 1.54) |
| Application Site Reactions | N/A | N/A | N/A | Skin Irritation (Patch, OR 2.80) |
| Oral Irritation | N/A | N/A | - | Mouth/Throat Soreness (Oral NRT, OR 1.87) |
| Sources: |
Experimental Protocols: Assessment of Adverse Events
The collection and reporting of adverse events (AEs) in clinical trials for nicotinic agonists follow standardized procedures to ensure patient safety and data integrity. While specific protocols may vary between studies, the general methodology is consistent.
1. Data Collection:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At scheduled study visits, investigators use standardized questionnaires and open-ended questions to systematically inquire about the participant's health and any potential adverse events since the last visit.
-
Clinical and Laboratory Assessments: Regular physical examinations and laboratory tests are conducted to monitor for any clinically significant changes.
2. AE Documentation and Classification:
-
All reported AEs are documented in the participant's case report form (CRF).
-
The AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).
-
Each AE is assessed for its severity (e.g., mild, moderate, severe), duration, and causality (i.e., its relationship to the investigational drug).
3. Reporting:
-
Serious Adverse Events (SAEs), which are life-threatening, result in hospitalization, or cause significant disability, must be reported to the study sponsor and regulatory authorities within a short timeframe (e.g., 24 hours).
-
Non-serious AEs are typically reported to the sponsor periodically.
-
All AEs are summarized and analyzed to identify any potential safety signals.
Mandatory Visualizations
Signaling Pathways of Nicotinic Agonists
The therapeutic and adverse effects of nicotinic agonists are mediated through their interaction with nAChRs, which are ligand-gated ion channels. Upon binding of an agonist like Varenicline or Cytisine, the receptor channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This leads to depolarization of the neuron and activation of various downstream signaling cascades.
Caption: nAChR signaling cascade upon agonist binding.
Experimental Workflow for Adverse Event Assessment in Clinical Trials
The process of identifying, documenting, and reporting adverse events in a clinical trial is a systematic workflow designed to ensure patient safety and regulatory compliance.
Caption: Adverse event reporting workflow.
Conclusion
The available data indicates that this compound's development was halted due to an unfavorable side effect profile at doses required for analgesia. For smoking cessation, both Varenicline and Cytisine are effective options, but their tolerability differs. A head-to-head clinical trial demonstrated that self-reported adverse events were less frequent with Cytisine compared to Varenicline. NRTs have a well-characterized side effect profile that is generally considered manageable. The choice of a nicotinic agonist for therapeutic development or clinical use should involve a careful consideration of the trade-off between efficacy and the specific adverse event profile of each compound.
References
- 1. Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Comparative analysis of Tebanicline and ABT-894 in preclinical models
A Comparative Preclinical Analysis of Tebanicline and ABT-894
This guide provides a detailed comparative analysis of two nicotinic acetylcholine receptor (nAChR) agonists, this compound (ABT-594) and ABT-894, based on available preclinical data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction
This compound (ABT-594) and ABT-894 are two structurally related compounds that target neuronal nicotinic acetylcholine receptors (nAChRs), a receptor class implicated in a variety of physiological processes including pain, cognition, and addiction. While both were developed as potential therapeutics, their preclinical profiles and subsequent clinical findings reveal important differences in selectivity, efficacy, and tolerability. This compound is a potent analgesic that acts as a less selective nAChR agonist, whereas ABT-894 is a highly selective partial agonist for the α4β2 subtype.[1][2][3][4] This guide will delve into a comparative analysis of their performance in preclinical models.
Data Presentation
The following tables summarize the key quantitative data for this compound and ABT-894 from preclinical studies.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound (ABT-594) | ABT-894 | Key Findings |
| Primary Target | Neuronal nAChRs | α4β2 nAChR | ABT-894 is a more selective ligand for the α4β2 subtype.[1] |
| Receptor Affinity | High affinity for central nAChRs. | High selectivity for α4β2* and α6β2* nAChRs. | Both compounds exhibit high affinity for their respective targets. |
| Functional Activity | Potent agonist. | Partial agonist at α4β2* nAChRs and agonist at α6β2* nAChRs. | The difference in functional activity may contribute to their distinct pharmacological profiles. |
Table 2: Efficacy in Preclinical Pain Models
| Preclinical Model | This compound (ABT-594) | ABT-894 | Key Findings |
| Formalin Test (Mice) | Dose-dependent analgesic effect. | Data not available. | This compound shows efficacy in a model of persistent chemical pain. |
| Hot-Plate Test (Mice) | Dose-dependent analgesic effect. | Data not available. | This compound is effective in a model of acute thermal pain. |
| Tail-Pressure Test (Mice) | Dose-dependent analgesic effect. | Data not available. | This compound demonstrates efficacy in a model of mechanical pain. |
| Diabetic Neuropathy (Rats) | Potent analgesic effects. | Ineffective in clinical trials for diabetic peripheral neuropathic pain, despite preclinical promise. | A significant discordance exists between preclinical and clinical findings for ABT-894 in neuropathic pain. |
Table 3: Efficacy in Preclinical Cognitive and Behavioral Models
| Preclinical Model | This compound (ABT-594) | ABT-894 | Key Findings |
| Anxiety Models (Rats/Mice) | Potent anxiolytic effects. | Data not available. | This compound shows potential for treating anxiety. |
| Cognition and Attention Models | Data not available. | Demonstrated efficacy in preclinical animal models of cognition and attention. | ABT-894 shows promise as a cognitive enhancer. |
| ADHD Models | Data not available. | Showed significant improvement in symptoms in a Phase II study in adults with ADHD. | ABT-894 has demonstrated clinical potential for the treatment of ADHD. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formalin Test
The formalin test is a widely used model of persistent pain in rodents. The procedure involves the subcutaneous injection of a dilute formalin solution into the plantar surface of the hind paw. This induces a biphasic pain response: an initial, acute phase lasting approximately 5 minutes, followed by a quiescent period, and then a second, tonic phase lasting from 20 to 40 minutes. The time the animal spends licking, biting, or flinching the injected paw is recorded as a measure of nociception. This compound's dose-dependent analgesic effect was observed in this model, indicating its potential to alleviate persistent chemical pain.
Hot-Plate Test
The hot-plate test is a common method for assessing the analgesic effects of drugs against acute thermal pain. In this test, the animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency for the animal to exhibit a pain response, such as licking its paws or jumping, is recorded. A longer latency period indicates an analgesic effect. This compound demonstrated a dose-dependent increase in response latency in this model.
Tail-Pressure Test
The tail-pressure test is used to evaluate the efficacy of analgesics against mechanical pain. A device is used to apply gradually increasing pressure to the base of the animal's tail. The pressure at which the animal vocalizes or struggles is recorded as the pain threshold. An increase in the pain threshold indicates an analgesic effect. This compound was shown to have a dose-dependent analgesic effect in this assay.
Mandatory Visualization
Signaling Pathway
Caption: Simplified signaling pathway of nAChR agonists.
Experimental Workflow
Caption: General workflow for preclinical pain model experiments.
References
- 1. Efficacy and safety of the α4β2 neuronal nicotinic receptor agonist ABT-894 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
Validating the analgesic efficacy of Tebanicline in different pain assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic efficacy of Tebanicline (ABT-594) against the classical opioid analgesic, morphine, in preclinical pain models. This report synthesizes experimental data from various studies, details the methodologies of key pain assays, and visualizes the underlying biological pathways.
This compound, a potent nicotinic acetylcholine receptor (nAChR) agonist, has demonstrated significant analgesic properties in various animal models of pain. Unlike traditional opioids, this compound offers a non-opioid mechanism of action, making it a subject of considerable interest for the development of new pain therapeutics. This guide aims to provide a clear, data-driven comparison of this compound's performance in validated pain assays.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic efficacy of this compound and Morphine in two standard preclinical pain assays: the hot plate test and the formalin test. These assays measure responses to thermal and chemical nociceptive stimuli, respectively.
Table 1: Analgesic Efficacy in the Hot Plate Test
| Compound | Species | Route of Administration | Effective Dose / ED₅₀ | Reference(s) |
| This compound (ABT-594) | Mouse | Intraperitoneal (i.p.) | 0.62 µmol/kg (maximally-effective dose) | [1] |
| Rat | Subcutaneous (s.c.) | 0.05 - 0.1 mg/kg (effective dose range) | [2] | |
| Morphine | Rat | Subcutaneous (s.c.) | 2.6 - 4.9 mg/kg | [3] |
Table 2: Analgesic Efficacy in the Formalin Test
| Compound | Species | Route of Administration | Efficacy | Reference(s) |
| This compound (ABT-594) | Mouse | Intraperitoneal (i.p.) | Dose-dependent reduction in nociceptive behavior | [4] |
| Morphine | Mouse | Not Specified | ED₅₀ (Phase 1): 2.45 mg/kgED₅₀ (Phase 2): 3.52 mg/kg | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of results.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain.
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
Procedure:
-
The hot plate is preheated to and maintained at a constant temperature, typically between 50-55°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are then administered the test compound (e.g., this compound) or a control substance (e.g., saline, morphine).
-
At a predetermined time after drug administration (e.g., 30 minutes), the animal is again placed on the hot plate, and the response latency is measured.
-
An increase in the response latency compared to the baseline is indicative of an analgesic effect. The data is often expressed as the percentage of the maximal possible effect (%MPE).
Formalin Test
The formalin test is a model of tonic chemical pain that is particularly useful for differentiating between analgesic mechanisms.
Apparatus: A transparent observation chamber.
Procedure:
-
Animals are habituated to the observation chamber before the experiment begins.
-
A small volume (e.g., 20 µL) of a dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws.
-
Immediately after the injection, the animal is returned to the observation chamber, and the amount of time it spends licking or biting the injected paw is recorded.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Test compounds are administered prior to the formalin injection, and their effect on the duration of licking/biting in each phase is quantified. A reduction in this behavior indicates an analgesic effect.
Visualizing the Mechanisms
To better understand the processes involved in these experiments and the mechanism of action of this compound, the following diagrams have been generated.
This compound's analgesic effect is primarily mediated through its action on neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, in the central nervous system. Activation of these receptors in brain regions involved in pain modulation, such as the brainstem, leads to the enhancement of descending inhibitory pain pathways. This results in a reduction of nociceptive signaling at the spinal cord level.
References
- 1. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-594 (a nicotinic acetylcholine agonist): anti-allodynia in a rat chemotherapy-induced pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline's Potency Across Preclinical Pain Models: A Comparative Analysis
Tebanicline (ABT-594), a potent neuronal nicotinic acetylcholine receptor (nAChR) agonist, has demonstrated significant analgesic properties across a range of animal models of acute, inflammatory, and neuropathic pain. This guide provides a comparative overview of this compound's potency, presenting quantitative data from various studies, detailing the experimental methodologies employed, and illustrating its primary signaling pathway. This information is intended for researchers, scientists, and drug development professionals engaged in the study of novel analgesics.
Quantitative Comparison of this compound's Potency
The following table summarizes the effective dose (ED50) values of this compound in various animal models of pain. These values represent the dose at which 50% of the maximal antinociceptive effect is observed, providing a quantitative measure of the compound's potency.
| Animal Model | Pain Type | Assay | Species | Route of Administration | ED50 (mg/kg) | ED50 (µmol/kg) | Reference |
| Acute Pain | Thermal | Hot-Plate Test | Mouse | i.p. | - | 0.62 | [1] |
| Thermal | Cold-Plate Test | Mouse | i.p. | - | 0.62 | [1] | |
| Visceral | Abdominal Constriction | Mouse | i.p. | - | 0.62 | [1] | |
| Thermal | Tail Flick Test | Rat | s.c. | >0.1 | - | [2] | |
| Inflammatory Pain | Inflammatory | Freund's Complete Adjuvant (FCA) - Mechanical Hyperalgesia | Rat | s.c. | 0.03 | - | [2] |
| Neuropathic Pain | Neuropathic | Partial Sciatic Nerve Ligation (pSNL) - Mechanical Hyperalgesia | Rat | s.c. | 0.03 | - | |
| Neuropathic | Chemotherapy-Induced (Vincristine) - Mechanical Allodynia | Rat | i.p. | - | 0.04 | ||
| Motor Function | - | Rotarod | Rat | s.c. | >0.1 | - |
Note: i.p. - intraperitoneal; s.c. - subcutaneous. A lower ED50 value indicates higher potency. The rotarod test is included to provide context on the therapeutic window, comparing analgesic doses to those causing motor impairment. This compound showed a clearer separation between its anti-hyperalgesic effects and motor impairment compared to other nicotinic agonists.
Experimental Protocols
Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Induction: A single subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw. This induces a localized inflammation characterized by edema, erythema, and hyperalgesia.
-
Assessment of Mechanical Hyperalgesia: Mechanical withdrawal thresholds are measured using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited. The force required to elicit a 50% withdrawal response is determined using the up-down method.
-
Drug Administration: this compound or vehicle is administered subcutaneously, and mechanical withdrawal thresholds are assessed at various time points post-administration to determine the antinociceptive effect.
Partial Sciatic Nerve Ligation (pSNL)-Induced Neuropathic Pain in Rats
This model replicates the mechanical allodynia and hyperalgesia observed in human neuropathic pain conditions resulting from nerve injury.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. Approximately one-third to one-half of the nerve is tightly ligated with a silk suture. This partial ligation leads to the development of persistent pain behaviors in the ipsilateral paw.
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the ligated paw.
-
Efficacy Testing: this compound is administered, and its ability to reverse the established mechanical allodynia is quantified by measuring the change in paw withdrawal threshold over time.
Hot-Plate Test in Mice
This assay is used to evaluate the efficacy of analgesics against acute thermal pain.
-
Apparatus: The hot-plate apparatus consists of a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: A mouse is placed on the heated surface, and the latency to a nocifensive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is employed to prevent tissue damage.
-
Data Analysis: An increase in the latency to respond after drug administration, compared to baseline or vehicle-treated animals, indicates an antinociceptive effect.
Signaling Pathway of this compound at the α4β2 Nicotinic Acetylcholine Receptor
This compound exerts its analgesic effects primarily through the activation of α4β2 nAChRs in the central nervous system. The following diagram illustrates a key signaling cascade initiated by the binding of an agonist like this compound to this receptor.
References
Tebanicline's Receptor Selectivity: A Comparative Analysis for α4β2 over α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tebanicline's (also known as ABT-594) selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype over the α3β4 subtype. This compound, a potent analgesic, acts as a partial agonist at neuronal nAChRs and was developed as a less toxic analog of epibatidine.[1][2] Understanding its receptor selectivity is crucial for elucidating its therapeutic mechanism and side-effect profile. This document summarizes key experimental data, details the methodologies used for its determination, and provides visual representations of the underlying pathways and experimental workflows.
Quantitative Comparison of Binding Affinity and Functional Potency
The selectivity of a compound for a specific receptor subtype is a critical determinant of its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other key nicotinic ligands for α4β2 and α3β4 nAChRs.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/System | Reference |
| This compound (ABT-594) | α4β2 | 37 pM | Rat Brain | [3] |
| α4β2 | 55 pM | Human (transfected cells) | [3] | |
| α1β1δγ (neuromuscular) | 10,000 nM | Not Specified | [3] | |
| (±)-Epibatidine | α4β2 | 70 pM | Not Specified | |
| α1β1δγ (neuromuscular) | 2.7 nM | Not Specified |
Table 1: Comparative Binding Affinities of this compound and Epibatidine for nAChR Subtypes.
| Compound | Receptor Subtype | Functional Potency (EC50) | Intrinsic Activity (IA) vs. Nicotine | Assay System | Reference |
| This compound (ABT-594) | α4β2 | 140 nM | 130% | Human (K177 cells) | |
| α3β4-like (IMR-32 cells) | 340 nM | 126% | Human (IMR-32 cells) | ||
| α7 | 56,000 nM | 83% | Human (oocytes) |
Table 2: Functional Potency and Intrinsic Activity of this compound at Different nAChR Subtypes.
Based on the functional data, this compound demonstrates a 2.4-fold greater potency for α4β2 over α3β4-like nAChRs (EC50 of 140 nM vs. 340 nM). The binding affinity data further underscores its high selectivity for the neuronal α4β2 subtype over the neuromuscular α1β1δγ subtype, with a selectivity ratio greater than 180,000-fold.
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The following are detailed descriptions of the key experimental methodologies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by this compound to determine its binding affinity.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4β2 or IMR-32 cells for α3β4) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is then washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., --INVALID-LINK---cytisine for α4β2 or [3H]epibatidine for α3β4) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor.
This assay is a common method to assess the function of ligand-gated ion channels, including nAChRs.
Objective: To measure the this compound-induced ion flux through nAChRs as an indicator of receptor activation and potency (EC50).
General Protocol:
-
Cell Culture and Loading:
-
Cells stably expressing the nAChR subtype of interest (e.g., K177 cells for α4β2, IMR-32 cells for α3β4-like) are cultured.
-
The cells are loaded with the radioactive tracer 86Rb+, a surrogate for K+, by incubating them in a loading buffer containing 86RbCl.
-
-
Compound Application:
-
After washing to remove extracellular 86Rb+, the cells are exposed to various concentrations of the test compound (this compound).
-
-
Efflux Measurement:
-
Activation of the nAChRs by this compound allows for the efflux of 86Rb+ from the cells.
-
The amount of 86Rb+ released into the supernatant is collected and measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal 86Rb+ efflux (EC50) is determined from the dose-response curve.
-
This electrophysiological technique is used to measure the ion currents flowing through receptor channels in response to agonist application, typically in Xenopus oocytes.
Objective: To directly measure the ion currents elicited by this compound at specific nAChR subtypes and determine its potency (EC50) and efficacy.
General Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific α and β subunits of the nAChR to be studied.
-
The oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
The oocyte is perfused with a solution containing a specific concentration of the test compound (this compound).
-
-
Current Measurement and Data Analysis:
-
The inward current generated by the influx of cations through the activated nAChR channels is recorded.
-
A dose-response curve is generated by applying a range of this compound concentrations, and the EC50 value is calculated.
-
References
Comparative Pharmacokinetics of Tebanicline and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the nicotinic acetylcholine receptor (nAChR) agonist Tebanicline (ABT-594) and its analogs. The information is presented to facilitate informed decisions in the development of novel therapeutics.
This compound, a potent analgesic, and its analogs have been the subject of extensive research due to their potential in treating various neurological and pain-related disorders. A critical aspect of their preclinical and clinical evaluation lies in understanding their pharmacokinetic properties, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to offer a comprehensive comparative overview.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and its prominent analog, ABT-894. Data for other analogs such as ABT-366833 and ABT-202 are not sufficiently available in the public domain to be included in this direct comparison.
| Parameter | This compound (ABT-594) | ABT-894 | Species |
| Plasma Half-life (t½) | < 0.5 hours | - | Mouse |
| 4.7 hours | - | Dog | |
| - | 4-6 hours | Human | |
| Oral Bioavailability (F) | 35 - 80% | Not specified | Various preclinical |
| Receptor Selectivity | α4β2, α3β4 nAChR | Highly selective α4β2 nAChR | - |
| Key Findings | Orally active, 10-fold less potent than intraperitoneal administration in mice.[1][2] Parent drug accounts for >75% of total radioactivity in plasma after administration of labeled compound. | Mean plasma concentrations in humans (0-6h post-dose): 2.09 ng/mL (1 mg QD), 4.62 ng/mL (2 mg QD), 11.32 ng/mL (4 mg QD), 14.87 ng/mL (4 mg BID).[3] | - |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in such studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the general procedure for determining the pharmacokinetic profile of a compound like this compound or its analogs in a rodent model.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and bioavailability (F) following oral and intravenous administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., saline, 0.5% HPMC)
-
Male Sprague-Dawley rats or CD-1 mice
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., heparinized capillaries or EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound at a predetermined dose (e.g., 1 mg/kg) via a tail vein or jugular vein catheter.
-
Oral (PO) Administration: Administer the test compound at a predetermined dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at specified time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). For rodents, this can be achieved via retro-orbital sinus, submandibular vein, or tail vein sampling.
-
Plasma Preparation: Immediately centrifuge the collected blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Plasma Concentration Determination by LC-MS/MS
Objective: To accurately quantify the concentration of the test compound in plasma samples.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile with formic acid to separate the analyte from other plasma components.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer (MS/MS).
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for the test compound and an internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
-
Quantification:
Mandatory Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nicotinic acetylcholine receptors by agonists like this compound and its analogs initiates a cascade of intracellular signaling events. This diagram illustrates the general signaling pathway following nAChR activation.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps involved in a typical in vivo pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tebanicline for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal of Tebanicline, a potent nicotinic acetylcholine receptor agonist. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
This compound, also known as ABT-594, is a synthetic analgesic compound.[1] Due to its biological activity and chemical structure as a substituted pyridine, it requires careful management as chemical waste. The primary principle for the disposal of this compound, as with most laboratory chemicals, is to treat it as hazardous waste and to follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Discharge of this compound into the environment must be strictly avoided.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data for this compound hydrochloride, the following PPE is recommended:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles. |
| Hand Protection | Chemical-impermeable gloves. |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. |
In case of exposure, consult the Safety Data Sheet (SDS) for this compound and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol outlines the general steps for the safe disposal of this compound from a research laboratory setting.
-
Waste Minimization : Before beginning experimental work, plan to minimize the amount of this compound waste generated. This can be achieved by carefully calculating the required quantities for experiments and avoiding the preparation of excess solutions.
-
Waste Collection and Segregation :
-
Solid Waste : Collect pure this compound powder, contaminated lab materials (e.g., weighing boats, contaminated gloves, and paper towels) in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix this compound waste with other incompatible chemical waste streams. Pyridine and its derivatives should be segregated from strong acids and oxidizers.
-
Empty Containers : Any container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.
-
-
Labeling : All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound hydrochloride"
-
The CAS number: 198283-73-7 (for this compound free base) or 203564-54-9 (for this compound HCl)
-
The approximate concentration and volume/mass of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic")
-
-
Storage : Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area that is at or near the point of generation. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE : Before attempting to clean the spill, don the appropriate personal protective equipment as listed in the table above.
-
Contain and Absorb : For a small spill, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and clean up the material.
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your supervisor and your institution's EHS department, regardless of the size.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the safe disposal of this compound laboratory chemical waste.
Experimental Protocols Cited
This document is based on general principles of laboratory safety and hazardous waste management. No specific experimental protocols for the degradation or neutralization of this compound are recommended, as these would require extensive validation and may not be compliant with local regulations. The standard and safest procedure is collection and disposal by a certified hazardous waste management service. For further information, researchers should consult the Safety Data Sheet for this compound and their institution's chemical hygiene plan.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tebanicline
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Tebanicline. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound, a potent synthetic nicotinic analgesic, requires careful handling due to its pharmacological activity and potential hazards.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through inhalation, dermal contact, or eye contact.
Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes, dust, and vapors entering the eyes.[1] |
| Hand Protection | Chemical impermeable gloves.[1] Gloves must be inspected prior to use.[1] | Prevents dermal absorption of the compound. |
| Body Protection | Fire/flame resistant and impervious clothing.[1] | Protects skin from contact and prevents contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A NIOSH-certified N95 or N100 respirator is recommended if airborne powder or aerosol generation is possible. | Minimizes the risk of inhaling the compound, which can lead to systemic effects. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for minimizing exposure risk and environmental contamination.
Handling and Storage Protocols
| Procedure | Detailed Steps |
|---|---|
| Handling | - Handle in a well-ventilated area. - Avoid contact with skin and eyes. - Avoid the formation of dust and aerosols. - Use non-sparking tools to prevent fire from electrostatic discharge. |
| Storage | - Store in a tightly closed container. - Keep in a dry, cool, and well-ventilated place. - Store separately from foodstuff containers and incompatible materials. |
Disposal Plan
| Step | Action |
|---|---|
| Containment | Collect and arrange for disposal in suitable and closed containers. |
| Regulations | Adhere to all appropriate local, state, and federal laws and regulations for chemical waste disposal. |
| Environmental Protection | Prevent the chemical from entering drains, as discharge into the environment must be avoided. |
Spill and Exposure Procedures
Immediate and appropriate action is required in the event of a spill or personal exposure to this compound.
Emergency Response Protocols
| Emergency | Immediate Actions |
|---|---|
| Skin Contact | - Take off contaminated clothing immediately. - Wash off with soap and plenty of water. - Consult a doctor. |
| Eye Contact | - Rinse with pure water for at least 15 minutes. - Consult a doctor. |
| Ingestion | - Rinse mouth with water. - Do NOT induce vomiting. - Call a doctor or Poison Control Center immediately. |
| Spill | - Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak. - Remove all sources of ignition. - Ensure adequate ventilation. - Use personal protective equipment, including chemical impermeable gloves. - Prevent further leakage or spillage if it is safe to do so. - Do not let the chemical enter drains. - Collect and arrange for disposal using spark-proof tools and explosion-proof equipment. |
Occupational Exposure Limits
It is important to note that specific occupational exposure limits (OELs) for this compound have not been established. In the absence of official OELs, it is crucial to handle this compound as a potent compound and to minimize exposure through the consistent use of the personal protective equipment and handling procedures outlined in this guide.
This compound Spill Response Workflow
The following diagram outlines the logical steps to be taken in the event of a this compound spill.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
